molecular formula C6H7ClN2O B171032 5-Chloro-2-ethoxypyrimidine CAS No. 1289386-43-1

5-Chloro-2-ethoxypyrimidine

Cat. No.: B171032
CAS No.: 1289386-43-1
M. Wt: 158.58 g/mol
InChI Key: NEJKLBJNRWKKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethoxypyrimidine (CAS 1289386-43-1) is a substituted pyrimidine derivative with the molecular formula C 6 H 7 ClN 2 O and a molecular weight of 158.59 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery research. Pyrimidine scaffolds are of great importance to the life-science industries, and halogenated pyrimidines like this one are valuable substrates for nucleophilic aromatic substitution (S N Ar) reactions, allowing researchers to efficiently create a diverse range of polysubstituted pyrimidine derivatives . The chlorine and ethoxy functional groups on the pyrimidine ring offer distinct sites for further chemical modification, enabling the synthesis of more complex molecules for building screening libraries or optimizing lead compounds. This product is supplied with a minimum purity of ≥95% . It is intended for research and development purposes only and is not classified as a medicinal product or drug. All information provided is for research reference. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJKLBJNRWKKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633580
Record name 5-Chloro-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-43-1
Record name 5-Chloro-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-ethoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the synthesis and characterization of 5-Chloro-2-ethoxypyrimidine, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The pyrimidine scaffold, particularly when substituted with reactive chloro and alkoxy groups, serves as a versatile building block for the creation of complex molecules with diverse biological activities.[1][2] This document outlines a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization methodologies, grounded in established chemical principles and supported by authoritative references.

Strategic Importance in Medicinal Chemistry

Chlorinated pyrimidines are a cornerstone in the synthesis of a wide array of pharmaceutical agents.[1][2] The presence of a chlorine atom provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate the pharmacological profile of a molecule. The 2-ethoxy group can influence the compound's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design. Consequently, this compound is a valuable intermediate for developing targeted therapies, including kinase inhibitors and other novel therapeutic agents.[3]

Proposed Synthesis Pathway

While a direct, single-step synthesis for this compound is not extensively documented in publicly available literature, a robust and logical synthetic route can be proposed based on well-established pyrimidine chemistry. The most common strategies for preparing substituted pyrimidines involve either building the pyrimidine ring from acyclic precursors or modifying a pre-existing pyrimidine ring.[4][5] A highly plausible approach for the synthesis of this compound involves a two-step process starting from 2,5-dichloropyrimidine. This precursor is commercially available or can be synthesized from uracil.[6]

The proposed pathway is as follows:

  • Selective Ethoxylation: Treatment of 2,5-dichloropyrimidine with a controlled amount of sodium ethoxide in ethanol. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the electronic influence of the two ring nitrogen atoms. This regioselectivity allows for the preferential substitution of the 2-chloro group.

The following diagram illustrates this proposed synthetic pathway:

Synthesis_Pathway Start 2,5-Dichloropyrimidine Intermediate This compound Start->Intermediate Sodium Ethoxide (NaOEt) Ethanol (EtOH) Controlled Temperature

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the proposed synthesis. The protocol is designed to be a self-validating system, with in-process checks and purification steps to ensure the integrity of the final product.

Materials and Reagents
  • 2,5-Dichloropyrimidine (Starting Material)

  • Anhydrous Ethanol (Solvent)

  • Sodium metal (Reagent)

  • Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (Drying agent)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (Eluents)

Synthesis Procedure
  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a clear solution of sodium ethoxide.

  • Reaction with 2,5-Dichloropyrimidine: To the freshly prepared sodium ethoxide solution, add 2,5-dichloropyrimidine (1 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting material and the formation of the desired product.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium ethoxide with a small amount of water. Remove the ethanol under reduced pressure. To the resulting residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

The general workflow for this experimental procedure is depicted below:

Experimental_Workflow A Prepare Sodium Ethoxide in Anhydrous Ethanol B Add 2,5-Dichloropyrimidine to the reaction mixture A->B C Monitor reaction by TLC/GC-MS B->C D Quench reaction and remove solvent C->D Upon completion E Aqueous work-up and extraction with Diethyl Ether D->E F Dry organic phase and concentrate E->F G Purify by Column Chromatography F->G H Characterize the final product G->H

Caption: General experimental workflow for synthesis and purification.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Data
Technique Expected Observations
¹H NMR A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group, a quartet for the methylene protons (-CH₂-) of the ethoxy group, and two singlets for the two non-equivalent aromatic protons of the pyrimidine ring.
¹³C NMR Resonances for the methyl and methylene carbons of the ethoxy group, and four distinct signals for the four carbons of the pyrimidine ring. The carbon bearing the chlorine atom will be shifted downfield.
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Infrared (IR) Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyrimidine ring, C-O-C stretching of the ether linkage, and a C-Cl stretching vibration.[7]
Physicochemical Properties
Property Value
Molecular Formula C₆H₇ClN₂O[8]
Molecular Weight 158.59 g/mol [8]
Appearance Expected to be a solid or oil at room temperature.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The material safety data sheet (MSDS) should be consulted for detailed information on toxicity, handling, and disposal.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for this compound. The strategic importance of this compound as a building block in medicinal chemistry underscores the need for reliable and well-documented synthetic protocols. The methodologies and analytical data presented herein offer a solid foundation for researchers and drug development professionals working with this versatile pyrimidine derivative.

References

  • A Synthesis of 5-Chloro-6-ethoxypyrimidines1 - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Retrieved January 14, 2026, from [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed. (2021, August 26). Retrieved January 14, 2026, from [Link]

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents. (n.d.).
  • CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents. (n.d.).
  • Medicinal chemistry strategies towards the development of effective SARS-CoV-2 inhibitors. (2021, August 31). Retrieved January 14, 2026, from [Link]

Sources

Foreword: The Strategic Value of Substituted Pyrimidines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-ethoxypyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its unique electronic properties and its ability to engage in hydrogen bonding, acting as both an acceptor and, when appropriately substituted, a donor. Within this class, halogenated pyrimidines are particularly prized as versatile intermediates in drug discovery.[1][2] The introduction of a chlorine atom provides a reactive handle for sophisticated molecular engineering, most notably through metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[2]

This guide focuses on a specific, high-value building block: This compound . The presence of the ethoxy group at the 2-position significantly modulates the electronic character of the pyrimidine ring, influencing its reactivity and the physicochemical properties of its derivatives. This document serves as a comprehensive technical resource for researchers, synthetic chemists, and drug development professionals, offering an in-depth analysis of its properties, characterization methodologies, and strategic applications.

Part 1: Core Molecular and Physical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its effective use in research and development. These identifiers and properties dictate everything from storage conditions to reaction stoichiometry and analytical method development.

Molecular Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 90911-41-4[3]
Molecular Formula C₆H₇ClN₂O[3][4]
Molecular Weight 158.59 g/mol [4]
Canonical SMILES CCOC1=NC=C(C=N1)ClN/A
Physicochemical and Computational Data

While extensive experimental data for this specific molecule is not widely published, properties can be reliably predicted based on its structure and data from closely related analogs. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and chromatography.

PropertyPredicted/Analogous ValueComments
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar substituted pyrimidines.
Boiling Point ~190-210 °CAnalogous to 2,5-Dichloropyrimidine (190 °C)[5] and 2-Chloro-5-fluoropyrimidine (~173 °C).[6]
Melting Point < 25 °CLikely a liquid or low-melting solid at room temperature.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF). Limited solubility in water.Expected behavior for a small, moderately polar organic molecule.
Topological Polar Surface Area (TPSA) 35.01 ŲCalculated value for the related 2,4-Dichloro-5-ethoxypyrimidine.[7] TPSA is a key predictor of drug transport properties.
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.2A measure of lipophilicity. The value is estimated based on analogs like 2,4-Dichloro-5-ethoxypyrimidine (LogP 2.18).[7]

Part 2: Synthesis and Chemical Reactivity

Rationale for a Proposed Synthetic Pathway

A robust and scalable synthesis is critical for the utility of any chemical building block. While multiple routes to this compound are conceivable, a common and logical approach in pyrimidine chemistry involves a sequence of chlorination and nucleophilic substitution. The following workflow is proposed based on established chemical principles.

The causality behind this sequence is key: starting with 2-hydroxypyrimidine allows for a facile conversion of the hydroxyl group to a chloro group using a standard chlorinating agent like phosphoryl chloride (POCl₃). This intermediate, 2,5-dichloropyrimidine, now possesses two chlorine atoms with differential reactivity. The chlorine at the 2-position is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent ring nitrogens. This allows for a selective reaction with sodium ethoxide at low to ambient temperatures to displace the C2-chloro group, leaving the less reactive C5-chloro group intact for subsequent functionalization.

Synthetic_Workflow start 2-Hydroxypyrimidine step1_reagent POCl₃, heat start->step1_reagent intermediate 2,5-Dichloropyrimidine step1_reagent->intermediate step2_reagent NaOEt, EtOH (Sodium Ethoxide in Ethanol) intermediate->step2_reagent product This compound step2_reagent->product

Caption: Proposed synthetic workflow for this compound.

Core Chemical Reactivity

The utility of this compound in drug discovery is derived from its predictable reactivity:

  • C5-Cl Bond: The chlorine atom at the 5-position is the primary site for diversification. It is amenable to a wide array of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille) to form new carbon-carbon or carbon-heteroatom bonds. This is the most common strategy for incorporating this scaffold into larger, more complex molecules.

  • Ethoxy Group: The C2-ethoxy group is generally stable under neutral and basic conditions. It serves as an electronic modulator and a lipophilic element. Under strong acidic conditions, it can be hydrolyzed back to a hydroxyl group, providing another potential route for late-stage functionalization if desired.

  • Pyrimidine Ring: The ring nitrogens are weakly basic and can be protonated in strong acid. They also act as coordination sites for metal catalysts, which can influence the outcome of cross-coupling reactions.

Part 3: Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research and drug development. A multi-technique approach is required for a self-validating system of characterization.

Analytical_Workflow sample Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (GC-MS or LC-MS) sample->ms ir IR Spectroscopy sample->ir hplc Purity Analysis (LC-MS or HPLC-UV) sample->hplc structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm ir->structure_confirm purity_confirm Purity Assay (>95%) hplc->purity_confirm coa Certificate of Analysis structure_confirm->coa purity_confirm->coa

Caption: Comprehensive analytical workflow for structural and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule. The chemical shift, integration, and coupling patterns of each signal are unique to the electronic environment of the protons and carbons, allowing for complete structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: The solvent peak serves as a primary reference. For quantitative NMR (qNMR), a certified internal standard would be added.

  • Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher). Additional experiments like DEPT-135, COSY, and HSQC can be run for further confirmation.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[8]

Predicted Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.4 ppm (s, 2H): Two singlets corresponding to the two protons on the pyrimidine ring at positions 4 and 6. Their chemical equivalence or non-equivalence would be subtle.

    • δ ~4.5 ppm (q, J ≈ 7.1 Hz, 2H): A quartet for the methylene (-OCH₂-) protons of the ethoxy group, split by the adjacent methyl group.

    • δ ~1.4 ppm (t, J ≈ 7.1 Hz, 3H): A triplet for the methyl (-CH₃) protons of the ethoxy group, split by the adjacent methylene group.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~165-170 ppm: Carbon at the 2-position (C-OEt).

    • δ ~155-160 ppm: Carbons at the 4 and 6-positions.

    • δ ~115-120 ppm: Carbon at the 5-position (C-Cl).

    • δ ~63 ppm: Methylene carbon (-OCH₂-).

    • δ ~14 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, serving as a primary check of its elemental composition. The fragmentation pattern can offer further structural clues, and the isotopic distribution pattern provides definitive evidence for the presence of certain elements, like chlorine.

Step-by-Step Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto an LC system equipped with a C18 column. Use a gradient elution, for example, with water and acetonitrile (both containing 0.1% formic acid) to ensure good peak shape.[9]

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode, which will likely produce the protonated molecule [M+H]⁺.

  • Detection: Analyze the ions with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Predicted Spectral Data:

  • Molecular Ion: The exact mass of C₆H₇ClN₂O is 158.0247. In ESI+ mode, the primary ion observed would be [M+H]⁺ at m/z 159.0325.

  • Trustworthiness Check (Isotopic Pattern): A critical self-validating feature is the chlorine isotope pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for any chlorine-containing fragment: a main peak (M⁺) and a smaller peak at two mass units higher (M+2⁺) with an intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. It is an excellent tool for quickly confirming the presence of key bonds (C=N, C-O, C-Cl) and the overall structural class.

Step-by-Step Protocol:

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Place the plates in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted Absorption Bands:

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching from the pyrimidine ring.

  • ~2850-2980 cm⁻¹: Aliphatic C-H stretching from the ethoxy group.

  • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.[10] These are often sharp and intense.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.

  • ~1050 cm⁻¹: Symmetric C-O-C stretching.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

Part 4: Strategic Applications in Research and Drug Discovery

This compound is not an end product but a strategic intermediate. Its value lies in its potential for elaboration into more complex, high-value molecules.

  • Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The C5-position can be functionalized to extend into other pockets of the ATP-binding site to achieve potency and selectivity.

  • Building Block for Agrochemicals: Similar to pharmaceuticals, the pyrimidine core is found in many herbicides and fungicides. The C5-Cl bond allows for the attachment of various toxophores or groups that modulate plant or fungal specificity.

  • Intermediate for Antiviral Agents: Many nucleoside analogs and other antiviral compounds utilize the pyrimidine core. The ability to selectively functionalize the ring is critical for developing new agents.[11][12] The ethoxy group can mimic the ribose sugar's ether linkage in certain contexts or simply serve as a modulator of solubility and cell permeability.

The strategic choice to use this specific building block is driven by the desire to have a modifiable position (C5-Cl) on a scaffold whose core physicochemical properties (lipophilicity, hydrogen bonding potential) have been pre-tuned by the ethoxy group at the 2-position.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its physicochemical properties—a moderate molecular weight, tunable solubility, and, most importantly, a selectively reactive chlorine atom—make it an ideal starting point for the discovery of new pharmaceuticals and agrochemicals. A thorough understanding of its properties and a rigorous application of the analytical methodologies detailed in this guide are essential for any researcher aiming to leverage its full potential in their synthetic campaigns.

References

  • Taylor, E. C., Loeffler, J. E., & Mencke, B. (1963). A Synthesis of 5-Chloro-6-ethoxypyrimidines. The Journal of Organic Chemistry, 28(2), 509–511. [Link]

  • Srivastava, S. L., Prasad, M., & Singh, R. (1981). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(2), 83-88. [Link]

  • RSC. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. The Royal Society of Chemistry. [Link]

  • 2A Biotech. 5-Chloro-2-ethoxy-pyrimidine. Product Page. [Link]

  • SpectraBase. 5-Chloro-2-methoxypyrimidine. [Link]

  • Lin, Y., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry. [Link]

  • PubChem. 4-Chloro-5-ethoxy-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Scott, M. S., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904–11933. [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-295. [Link]

  • Sharma, S. K., et al. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-530. [Link]

  • UAB "Chemsynthesis". This compound. [Link]

  • Grybaitė, B., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(24), 5988. [Link]

  • Zhang, Z., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 218, 113398. [Link]

  • Zhang, Z., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830–12852. [Link]

  • Giraud, A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4584-4589. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 5-Chloro-2-ethoxypyrimidine, a key intermediate in synthetic organic chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous pyrimidine derivatives and fundamental chemical principles to provide robust predictions and detailed experimental protocols. Our focus is on empowering researchers with the foundational knowledge and practical methodologies to effectively handle, analyze, and formulate with this compound.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are central to the structure of nucleic acids (DNA and RNA) and are prevalent in a wide array of biologically active molecules.[1] The substituents on the pyrimidine ring—a chloro group at position 5 and an ethoxy group at position 2—confer specific reactivity and physicochemical properties that are of interest in medicinal chemistry for the synthesis of novel therapeutic agents. Understanding the solubility and stability of this intermediate is paramount for its successful application in multi-step syntheses and for ensuring the quality and purity of final products.

Predicted Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the starting point for any experimental work. The following table summarizes key predicted properties based on its chemical structure.

PropertyPredicted ValueMethod of PredictionSignificance in Drug Development
Molecular Formula C₆H₇ClN₂O-Fundamental for all stoichiometric calculations.
Molecular Weight 158.59 g/mol -Essential for concentration and dosage calculations.
pKa (most basic) ~1.5 - 2.5Cheminformatics SoftwareInfluences solubility in aqueous solutions at varying pH.
logP ~1.8 - 2.2Cheminformatics SoftwarePredicts lipophilicity and potential for membrane permeability.

Solubility Profile: Predictions and Experimental Verification

The solubility of this compound is a critical parameter for its use in solution-phase reactions and for purification processes like crystallization.

Predicted Solubility

Based on its structure, this compound is expected to be a sparingly soluble to insoluble compound in aqueous media due to the hydrophobic nature of the pyrimidine ring and the chloro substituent. The ethoxy group provides some polar character, but the overall molecule is anticipated to be lipophilic. Consequently, it is predicted to exhibit good solubility in a range of common organic solvents.

  • Aqueous Solubility: Low, likely in the µg/mL to low mg/mL range. Solubility is expected to be pH-dependent, with slightly increased solubility in acidic conditions due to the protonation of the nitrogen atoms in the pyrimidine ring.

  • Organic Solvent Solubility: High solubility is predicted in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Good solubility is also expected in lower alcohols like methanol and ethanol, and in ethers like tetrahydrofuran (THF).

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DCM)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or LC-MS system[2]

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for at least 24-48 hours.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For colloidal suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.[2]

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Trustworthiness: The inclusion of a 24-48 hour equilibration period and a final filtration step are critical for ensuring that the measured concentration represents the true equilibrium solubility and is not artificially inflated by suspended solid particles.

Stability Profile: Predicted Pathways and Forced Degradation Studies

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions and for identifying potential degradation products that could affect its purity and reactivity.

Predicted Stability
  • Hydrolytic Stability: The ethoxy group at the 2-position of the pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 5-chloro-2-hydroxypyrimidine.[3] This is likely the primary degradation pathway in aqueous solutions. The C-Cl bond at the 5-position is generally more stable to hydrolysis than the ethoxy group.

  • Thermal Stability: As with many organic molecules, elevated temperatures can lead to decomposition.[4] The specific degradation pathways are difficult to predict without experimental data but could involve fragmentation of the pyrimidine ring or reactions involving the substituents.

  • Photostability: The pyrimidine ring is an aromatic system that can absorb UV radiation. This absorption of light energy can lead to photochemical reactions and degradation. The presence of a halogen substituent can sometimes increase photosensitivity.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at room temperature or heat gently.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80-100 °C).[4]

    • Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation for the parent compound.

    • Identify and, if possible, characterize the major degradation products using the mass spectrometry data.

Trustworthiness: A stability-indicating method is validated by demonstrating that the peak for this compound is pure and not co-eluting with any degradation products. This ensures accurate quantification of the parent compound's stability.

Predicted Degradation Pathway

The most probable degradation pathway for this compound in aqueous environments is the hydrolysis of the ethoxy group.

Degradation_Pathway parent This compound degradant 5-Chloro-2-hydroxypyrimidine parent->degradant  Hydrolysis (H⁺ or OH⁻) ethanol Ethanol parent->ethanol  

Caption: Predicted hydrolytic degradation of this compound.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound's solubility and stability.

Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_protocol Shake-Flask Protocol sol_analysis HPLC/LC-MS Quantification sol_protocol->sol_analysis data_interpretation Data Interpretation & Pathway Elucidation sol_analysis->data_interpretation stab_protocol Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) stab_analysis Stability-Indicating HPLC/LC-MS stab_protocol->stab_analysis stab_analysis->data_interpretation start This compound Sample cluster_solubility cluster_solubility start->cluster_solubility cluster_stability cluster_stability start->cluster_stability

Caption: Workflow for solubility and stability testing.

Summary and Recommendations

This compound is predicted to be a lipophilic compound with good solubility in organic solvents but limited solubility in aqueous media. Its primary route of degradation is likely the hydrolysis of the 2-ethoxy group. Based on these predictions, the following recommendations are made:

  • Handling: Use in well-ventilated areas and with appropriate personal protective equipment.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to minimize hydrolytic and photodegradation. For long-term storage, consider an inert atmosphere.

  • Formulation/Reaction Conditions: For aqueous reactions, be mindful of the pH, as extremes will likely accelerate hydrolysis. The use of co-solvents may be necessary to achieve desired concentrations.

This guide provides a robust framework for understanding and evaluating the solubility and stability of this compound. By combining theoretical predictions with the detailed experimental protocols provided, researchers can confidently handle this compound and ensure the integrity of their scientific work.

References

  • Journal of the Chemical Society C. Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][3][5]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Available from: [Link]

  • PubMed. Hydrolysis of 2'-esters of erythromycin. Available from: [Link]

  • Chemistry LibreTexts. Hydrolysis Reactions. Available from: [Link]

  • Polymer Chemistry (RSC Publishing). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Available from: [Link]

  • National Institutes of Health. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Available from: [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • PubMed. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. Available from: [Link]

Sources

Navigating the Synthetic Landscape of 5-Chloro-2-ethoxypyrimidine: An In-depth Technical Guide to Nucleophilic Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-ethoxypyrimidine stands as a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its strategic substitution pattern—an electron-donating ethoxy group at the 2-position and a displaceable chloro group at the 5-position—presents a unique landscape for chemical modification. This in-depth technical guide provides a comprehensive exploration of the reactivity of this compound with a range of nucleophiles. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this valuable synthetic intermediate for drug discovery and development.

Introduction: The Strategic Importance of this compound

The pyrimidine nucleus is a privileged scaffold in drug design, forming the core of numerous approved therapeutics. The strategic functionalization of this heterocycle is a cornerstone of medicinal chemistry, enabling the fine-tuning of physicochemical properties and biological activity. This compound has emerged as a particularly valuable starting material due to the orthogonal reactivity of its substituents. The ethoxy group at the 2-position modulates the electronic properties of the ring and can participate in key hydrogen bonding interactions in biological targets. The chloro group at the 5-position serves as a versatile handle for the introduction of a wide range of functionalities through nucleophilic substitution and cross-coupling reactions. Understanding the nuances of its reactivity is paramount for its effective utilization in the synthesis of novel chemical entities.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Diversity

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The regioselectivity of SNAr on substituted pyrimidines is dictated by the electronic and steric properties of the substituents and the incoming nucleophile.

Reactivity with Amine Nucleophiles

The introduction of amino groups is a common strategy in drug design to modulate solubility, basicity, and to form key interactions with biological targets. This compound readily undergoes SNAr with a variety of primary and secondary amines.

The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often employed to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Experimental Protocol: General Procedure for Amination

A representative protocol for the reaction of this compound with an amine is as follows:

  • To a microwave vial, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.).

  • Add a polar aprotic solvent such as DMF or NMP (to a concentration of 0.1-0.5 M).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for Amination Reactions

NucleophileBaseSolventTemperature (°C)TimeTypical Yield (%)
PiperidineK2CO3DMF120 (Microwave)30 min85-95
AnilineCs2CO3Dioxane10012 h70-85
MorpholineDIPEANMP150 (Microwave)45 min80-90

Note: The data presented in this table is generalized from reactions with structurally similar chloropyrimidines and should serve as a starting point for optimization.

SNAr_Amination cluster_reactants Reactants cluster_products Products substrate This compound intermediate Meisenheimer Complex substrate->intermediate + R1R2NH amine R1R2NH byproduct Base-HCl base Base base->byproduct + HCl product 5-Amino-2-ethoxypyrimidine intermediate->product - Cl-

Caption: General workflow for the SNAr amination of this compound.

Reactivity with Thiol Nucleophiles

Thioethers are important functional groups in medicinal chemistry, and their introduction can enhance potency and modulate metabolic stability. This compound reacts with thiols in the presence of a base to form the corresponding 5-thioether-2-ethoxypyrimidines.

The reaction with thiols is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. Common bases include sodium hydride, potassium carbonate, or sodium hydroxide. Anhydrous conditions are often preferred when using reactive bases like NaH. The choice of solvent depends on the base used, with THF being common for NaH and DMF or ethanol for carbonate bases.

Experimental Protocol: General Procedure for Thiolation

A representative protocol for the reaction of this compound with a thiol is as follows:

  • To a solution of the thiol (1.1 equiv.) in an anhydrous solvent (e.g., THF), add a base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of this compound (1.0 equiv.) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Representative Conditions for Thiolation Reactions

NucleophileBaseSolventTemperature (°C)TimeTypical Yield (%)
ThiophenolK2CO3DMF804 h80-90
Benzyl mercaptanNaHTHF25-506 h75-85
EthanethiolNaOEtEthanolReflux3 h70-80

Note: The data presented in this table is generalized from reactions with structurally similar chloropyrimidines and should serve as a starting point for optimization.

Reactivity with Oxygen Nucleophiles

The displacement of the chloro group with oxygen nucleophiles, such as alkoxides or phenoxides, provides access to 5-alkoxy- and 5-aryloxy-2-ethoxypyrimidines.

These reactions are typically performed using a pre-formed alkoxide or by generating it in situ using a strong base like sodium hydride or potassium tert-butoxide. The corresponding alcohol can often be used as the solvent. For phenoxides, a base such as potassium carbonate is sufficient to deprotonate the phenol.

Experimental Protocol: General Procedure for Alkoxylation/Aryloxylation

A representative protocol for the reaction of this compound with an alcohol or phenol is as follows:

  • To a solution of the alcohol or phenol (1.5 equiv.) in a suitable solvent (e.g., THF or the alcohol itself), add a base (e.g., NaH, 1.5 equiv.) at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.0 equiv.) and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 3: Representative Conditions for Alkoxylation/Aryloxylation Reactions

NucleophileBaseSolventTemperature (°C)TimeTypical Yield (%)
Sodium methoxideNaOMeMethanolReflux2 h85-95
PhenolK2CO3DMF1008 h70-80
tert-ButanolKOtButert-ButanolReflux12 h60-70

Note: The data presented in this table is generalized from reactions with structurally similar chloropyrimidines and should serve as a starting point for optimization.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful for the functionalization of heteroaromatic halides.[3] For this compound, these reactions provide a means to introduce aryl, heteroaryl, alkynyl, and amino substituents at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[4]

The choice of palladium catalyst and ligand is crucial for achieving high yields. Catalysts like Pd(PPh3)4 or combinations of a palladium source (e.g., Pd(OAc)2) and a phosphine ligand (e.g., SPhos, XPhos) are commonly used. An inorganic base, such as K2CO3 or Cs2CO3, is required to facilitate the transmetalation step. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed.

Suzuki_Coupling cluster_reactants Reactants cluster_products Products substrate This compound product 5-Aryl-2-ethoxypyrimidine substrate->product Suzuki Coupling boronic_acid ArB(OH)2 boronic_acid->product catalyst Pd(0) Catalyst base Base byproducts Byproducts

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[3][5] This reaction is particularly useful for synthesizing substituted anilines.

This reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as Xantphos or RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide or LHMDS. Anhydrous and anaerobic conditions are crucial for the stability and activity of the catalyst.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7]

This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent. Copper-free conditions have also been developed.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling

A representative protocol for a palladium-catalyzed cross-coupling reaction is as follows:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 equiv.). For Buchwald-Hartwig amination, the ligand is also added at this stage.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 4: Representative Conditions for Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O100
Buchwald-HartwigAnilinePd2(dba)3 / XantphosNaOtBuToluene110
SonogashiraPhenylacetylenePd(PPh3)2Cl2 / CuIEt3NTHF65

Note: The data presented in this table is generalized from reactions with structurally similar chloropyrimidines and should serve as a starting point for optimization.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity profile allows for a wide range of functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and leveraging the experimental protocols outlined in this guide, researchers can effectively harness the synthetic potential of this scaffold to create novel molecules with diverse biological activities. The provided methodologies, while based on established knowledge of pyrimidine chemistry, should be regarded as a foundation for further optimization to achieve desired outcomes in specific synthetic campaigns.

References

  • Parks, E. L., et al. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 13). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (2025). Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. BenchChem.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
  • BenchChem. (2025).
  • R. Budriesi, et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2025, February 2). 16.

Sources

A Technical Guide to the Biological Potential of 5-Chloro-2-ethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, largely due to its fundamental role in the structure of nucleic acids—forming the essential building blocks of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the design of novel therapeutic agents. Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3]

The strategic introduction of halogen atoms, particularly chlorine, onto the pyrimidine core is a well-established method for modulating a molecule's physicochemical properties and biological activity. Halogenation can enhance binding affinity, improve metabolic stability, and provide reactive handles for further chemical modification. The 5-chloro-2-ethoxypyrimidine core, specifically, combines the reactivity of the chloro group with the modulatory effect of the ethoxy group, creating a versatile platform for developing targeted therapeutics.

This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for next-generation drug discovery.

Part 1: Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically begins with a commercially available or readily synthesized precursor, such as 5-chloro-2-hydroxypyrimidine.[4] The core structure is then elaborated through a series of well-established organic reactions. The primary strategy involves leveraging the reactivity of the chlorine and ethoxy groups, which can be targeted for nucleophilic substitution, or using the pyrimidine ring as a foundation for more complex molecular architectures through coupling reactions.

A generalized synthetic approach often involves the reaction of a precursor like 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chloro group. Subsequent reactions with nucleophiles can then be used to build out the final derivative.[3] For instance, palladium-mediated cross-coupling reactions, like the Suzuki coupling, are employed to attach various arylboronic acids to the chlorinated pyrimidine core, yielding a diverse library of target compounds.[5]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of diverse derivatives from a common chlorinated pyrimidine intermediate.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways cluster_2 Final Products A Pyrimidine Precursor (e.g., 6-amino-2-oxo-pyrimidine) B Chlorination (e.g., POCl3) A->B C 2,X-Dichloropyrimidine Intermediate B->C D Nucleophilic Substitution (e.g., Amines, Alcohols) C->D R-NH2 E Suzuki Coupling (Arylboronic Acids) C->E Ar-B(OH)2 Pd Catalyst F Sonogashira Coupling (Alkynes) C->F R-C≡CH Pd/Cu Catalyst G Amine Derivatives (Kinase Inhibitors) D->G H Bi-aryl Derivatives E->H I Alkynyl Derivatives F->I

Caption: Conceptual synthetic routes for pyrimidine derivatives.

Part 2: Major Biological Activities and Therapeutic Applications

Derivatives of the 5-chloro-pyrimidine scaffold have demonstrated significant potential across several key therapeutic areas. Their activity is often rooted in the ability to selectively interact with biological macromolecules like enzymes and receptors.

Anticancer Activity: Targeting Kinase Signaling

The most extensively documented application of 5-chloro-pyrimidine derivatives is in oncology, particularly as inhibitors of protein kinases.[6][7] Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

Many potent anticancer agents derived from this scaffold function as ATP-competitive inhibitors. The pyrimidine ring mimics the adenine moiety of ATP, allowing the inhibitor to bind to the kinase's active site. The 5-chloro substituent often plays a critical role in enhancing binding affinity and achieving selectivity.

  • ALK and EGFR Dual Inhibition: A notable example is the development of compounds like N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, which acts as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[8] This compound has shown significant efficacy in suppressing tumor growth in non-small cell lung cancer (NSCLC) models, including those with drug-resistant mutations.[8] The 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) is another potent and selective ALK inhibitor that has advanced to clinical trials.[9]

  • Covalent Inhibition of MSK1: Some derivatives act as covalent inhibitors. For example, a series of 2,5-dichloropyrimidines were identified as covalent inhibitors of the C-terminal kinase domain of MSK1.[10] The mechanism involves a nucleophilic substitution (SNAr) reaction where a cysteine residue (Cys440) in the kinase active site attacks the pyrimidine ring, displacing the 2-chloro moiety to form an irreversible covalent bond.[10] Deletion of the 5-chloro substituent in these compounds resulted in a nearly tenfold decrease in activity, highlighting its importance for the reaction.[10]

Antiproliferative Data Summary

The following table summarizes the reported activity of representative chloro-pyrimidine and related derivatives against various cancer cell lines.

Compound ClassTarget(s)Cancer Cell Line(s)Reported Activity (GI₅₀/IC₅₀)Reference
Thiazolo[4,5-d]pyrimidinesN/ANCI-60 PanelGI₅₀: <0.01–0.02 µM (for most active compound)[11][12]
Indole-carboxamidesEGFRWT / EGFRT790MPanc-1, variousGI₅₀: 29 nM (most potent derivative)[13]
ALK/EGFR InhibitorALK / EGFRH1975, H3122TGI: 78-99% in xenograft models[8]
Thiazolo[4,5-d]pyrimidinesN/ALeukemia, Melanoma, etc.log GI₅₀: -5.66 (most active compound)[6]

TGI: Tumor Growth Inhibition; GI₅₀: Growth Inhibition 50%; IC₅₀: Inhibitory Concentration 50%.

Illustrative Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation Inhibitor 5-Chloro-pyrimidine Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, crucial for evaluating the cytotoxic potential of new compounds.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives are well-recognized for their broad-spectrum antimicrobial properties.[1][3][14] The incorporation of a 5-chloro substituent can enhance these activities, potentially by improving the compound's ability to penetrate microbial cell membranes.[14]

Spectrum of Activity

  • Antibacterial: Studies have shown that derivatives of related chloro-benzamides and chloro-pyrimidines are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli.[2][3] Some sulfonamides incorporating a 5-chloro-2-hydroxybenzamide scaffold were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[15]

  • Antimycobacterial and Antifungal: The same classes of compounds have also been evaluated for activity against mycobacterial and fungal strains, showing efficacy comparable to or higher than standards like isoniazid and fluconazole.[2] For example, certain pyrimidine derivatives demonstrated good antifungal activity against Candida albicans and Aspergillus flavus.[3]

Antimicrobial Activity Data Summary

Compound ClassOrganismReported Activity (MIC)Reference
Sulfonamide-BenzamidesS. aureus (MRSA)15.62–31.25 µmol/L[15]
Sulfonamide-BenzamidesM. kansasii1–4 µmol/L[15]
PyrimidopyrimidinesS. aureus, B. subtilisExcellent (comparable to Ampicillin)[3]
PyrimidopyrimidinesC. albicans, A. flavusExcellent (comparable to Clotrimazole)[3]

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]

Antiviral and Anti-inflammatory Activity

While less explored than their anticancer and antimicrobial effects, 5-chloro-pyrimidine derivatives also show promise as antiviral and anti-inflammatory agents.

Antiviral Activity against RSV

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a primary cause of lower respiratory tract infections in children.[17]

  • Mechanism of Action: These compounds were found to suppress not only viral replication but also the host's inflammatory response to the infection. They achieved this by dramatically inhibiting the RSV-induced activation of key transcription factors, IRF3 and NF-κB, which are responsible for producing pro-inflammatory cytokines and chemokines.[17]

Workflow for Antiviral Screening

Antiviral_Workflow cluster_assays Assay Endpoints A 1. Cell Culture (e.g., A549 cells) B 2. RSV Infection (MOI = 1) A->B C 3. Compound Treatment (Varying Concentrations) B->C D 4. Incubation (24-48 hours) C->D E Luciferase Assay (IRF3/NF-κB Activation) D->E F Plaque Assay (Viral Titer) D->F G MTT/LDH Assay (Cytotoxicity) D->G

Caption: General workflow for in-vitro antiviral testing.

Part 3: Structure-Activity Relationship (SAR) Insights

Analysis of the available literature provides key insights into the relationship between chemical structure and biological activity for this class of compounds.

  • Importance of the 5-Chloro Group: The chlorine atom at the 5-position is frequently crucial for potent biological activity. In covalent MSK1 inhibitors, its removal led to a significant drop in potency, suggesting it plays a key role in the electronic properties of the pyrimidine ring, facilitating the SNAr reaction.[10]

  • Substituents at the 2- and 4-Positions: The nature of the groups attached at the 2- and 4-positions of the pyrimidine ring dictates target specificity and potency. Large, complex amine-containing side chains are common in kinase inhibitors, as they form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.[8][9]

  • Role of Halogenation in Antimicrobial Activity: For antimicrobial agents, halogenation (e.g., chloro or fluoro groups on phenyl rings attached to the pyrimidine core) may improve cell permeability, enhancing the compound's ability to reach its intracellular target.[14]

Conclusion and Future Outlook

The this compound scaffold and its close analogues represent a highly versatile and promising platform for the development of novel therapeutics. The derivatives have demonstrated a remarkable breadth of biological activities, with the most profound impact seen in oncology, where they serve as potent and often selective kinase inhibitors capable of overcoming drug resistance. Furthermore, their significant antibacterial, antifungal, and antiviral properties underscore their potential to address critical needs in infectious disease.

Future research should focus on:

  • Lead Optimization: Systematically modifying lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

  • Mechanism Deconvolution: Further elucidating the precise molecular mechanisms underlying their diverse biological effects.

  • In-Vivo Efficacy: Advancing the most promising candidates into robust preclinical and clinical in-vivo studies to validate their therapeutic potential in complex biological systems.

The continued exploration of this chemical space is poised to deliver next-generation therapeutic agents with improved efficacy and safety profiles for a range of human diseases.

References

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central (PMC).
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed.
  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine deriv
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Antimicrobial activity of the new compounds. | Download Table.
  • 5-CHLORO-2-HYDROXYPYRIMIDINE synthesis. ChemicalBook.
  • An In-depth Technical Guide to 4-Chloro-5-ethynylpyrimidin-2-amine: Discovery and History. Benchchem.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV)
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PubMed Central (PMC) - NIH.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central (PMC) - NIH.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH.
  • Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl) - PubMed. PubMed.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed.
  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

Sources

The Strategic Role of 5-Chloro-2-ethoxypyrimidine and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to mimic endogenous nucleobases allows for interactions with a wide array of biological targets, making it a privileged structure in the design of novel drugs. Among the vast chemical space of pyrimidine derivatives, 5-Chloro-2-ethoxypyrimidine has emerged as a particularly valuable building block. The strategic placement of the chloro and ethoxy groups provides a versatile platform for synthetic elaboration, enabling the generation of diverse molecular architectures with finely tuned pharmacological properties. This technical guide provides a comprehensive literature review of this compound, its synthesis, and the burgeoning landscape of its analogs in the pursuit of new medicines, with a particular focus on their roles as kinase inhibitors and antiviral agents.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The significance of the pyrimidine ring system in drug discovery cannot be overstated. It is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore recognized by a multitude of enzymes involved in cellular signaling and replication. This inherent biocompatibility, coupled with its synthetic tractability, has led to the development of numerous FDA-approved drugs across various therapeutic areas, including oncology, virology, and immunology. The pyrimidine core's ability to engage in crucial hydrogen bonding interactions, particularly within the hinge region of kinase ATP-binding sites, has cemented its status as a premier scaffold for the design of targeted inhibitors.[3][4]

This compound: A Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its substituents. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functionalities. The ethoxy group at the 2-position, while generally more stable, can also be modulated or replaced under specific conditions. This orthogonal reactivity provides medicinal chemists with a powerful tool to systematically explore structure-activity relationships (SAR) and optimize the properties of lead compounds.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis would likely commence with a commercially available or readily synthesized dichloropyrimidine, such as 2,5-dichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring is key to achieving regioselective substitution. In many cases, the chlorine at the 2- or 4-position is more susceptible to nucleophilic attack than the one at the 5-position.

G start 2,5-Dichloropyrimidine product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagent Sodium Ethoxide (NaOEt) in Ethanol (EtOH) reagent->product G Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase This compound Analog This compound Analog This compound Analog->Kinase Inhibition G cluster_0 Viral Replication Cycle Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release This compound Analog This compound Analog This compound Analog->Replication Inhibition

Sources

5-Chloro-2-ethoxypyrimidine: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that not every chemical compound in the vast tapestry of organic chemistry has a storied history of discovery. Many, like 5-Chloro-2-ethoxypyrimidine, serve as crucial, yet often unsung, heroes in the synthesis of more complex molecules. This guide is crafted for the practicing researcher and drug development professional who requires a deep, technical understanding of this versatile intermediate. In the absence of a formal discovery narrative, we present a logical and experimentally grounded treatise on its synthesis, properties, and pivotal role in medicinal chemistry. Our focus is on the "how" and "why"—the causality behind synthetic choices and the practical application of this molecule in the laboratory.

Strategic Importance in Medicinal Chemistry

This compound belongs to the class of halogenated pyrimidines, which are foundational building blocks in the synthesis of a wide array of biologically active compounds. The chlorine atom at the 5-position and the ethoxy group at the 2-position of the pyrimidine ring offer distinct points for chemical modification, making it a valuable intermediate in the development of novel therapeutics.

The strategic importance of chloro-containing molecules in drug discovery is well-documented, with a significant number of FDA-approved drugs featuring this halogen.[1] The presence of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The ethoxy group, in turn, can influence solubility and also serve as a handle for further functionalization. While direct applications of this compound are not extensively reported, its structural motifs are present in various compounds investigated for their therapeutic potential.

Plausible Synthetic Pathways: A Deductive Approach

Pathway A: Ethoxylation of 2,5-Dichloropyrimidine

A primary and highly feasible route to this compound is the selective ethoxylation of 2,5-dichloropyrimidine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring.

Causality of Experimental Choices: The pyrimidine ring is rendered electron-deficient by the two nitrogen atoms, facilitating nucleophilic attack. The chlorine atoms are good leaving groups. The key to this synthesis is achieving selective substitution at the 2-position over the 5-position. The 2-position is generally more activated towards nucleophilic attack than the 5-position in pyrimidines. This selectivity can be controlled by carefully managing the reaction conditions, such as temperature and the stoichiometry of the reagents.

G 2,5-Dichloropyrimidine 2,5-Dichloropyrimidine This compound This compound 2,5-Dichloropyrimidine->this compound  Ethanol (solvent)  Controlled Temperature Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->this compound  Nucleophilic Attack

Caption: Synthetic pathway from 2,5-Dichloropyrimidine.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 2,5-dichloropyrimidine in anhydrous ethanol, add one equivalent of sodium ethoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: From 5-Chloro-2-hydroxypyrimidine

An alternative route involves the conversion of 5-chloro-2-hydroxypyrimidine to the target molecule. This two-step process would first involve a chlorination step, followed by ethoxylation.

Causality of Experimental Choices: 5-Chloro-2-hydroxypyrimidine exists in tautomeric equilibrium with 5-chloro-pyrimidin-2(1H)-one. Direct etherification is not typically efficient. Therefore, the hydroxyl group is first converted to a better leaving group, a chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2,5-dichloropyrimidine can then be reacted with sodium ethoxide as described in Pathway A.

G 5-Chloro-2-hydroxypyrimidine 5-Chloro-2-hydroxypyrimidine Intermediate 2,5-Dichloropyrimidine 5-Chloro-2-hydroxypyrimidine->Intermediate  POCl₃ Final_Product This compound Intermediate->Final_Product  Sodium Ethoxide  Ethanol

Caption: Two-step synthesis from 5-Chloro-2-hydroxypyrimidine.

Experimental Protocol (Proposed):

  • Chlorination: Heat a mixture of 5-chloro-2-hydroxypyrimidine with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), to reflux.

  • Isolation of Intermediate: After the reaction is complete, carefully quench the excess POCl₃ with ice water and extract the resulting 2,5-dichloropyrimidine.

  • Ethoxylation: Follow the procedure outlined in Pathway A for the conversion of 2,5-dichloropyrimidine to this compound.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely available. However, based on the properties of analogous compounds such as 5-chloro-2-methoxypyrimidine and other substituted pyrimidines, the following characteristics can be anticipated.

PropertyPredicted Value
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance Colorless to pale yellow solid or oil
Boiling Point Estimated to be in the range of 200-250 °C
Solubility Soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate.

Expected Spectroscopic Data:

  • 1H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethoxy group around δ 1.4 ppm, a quartet for the methylene protons (OCH₂) around δ 4.5 ppm, and two singlets for the pyrimidine ring protons in the aromatic region (δ 8.0-9.0 ppm).

  • 13C NMR: The carbon NMR spectrum should exhibit signals for the two carbons of the ethoxy group (around δ 15 and 65 ppm) and four distinct signals for the pyrimidine ring carbons, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 158 and an M+2 peak at m/z 160 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

For comparison, spectroscopic data for the closely related 5-Chloro-2-methoxypyrimidine is available and can serve as a useful reference.[2]

Applications and Future Outlook

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. Its bifunctional nature allows for sequential or orthogonal modifications, providing access to a diverse range of chemical structures.

Potential Applications in Drug Development:

  • Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. The 2-ethoxy and 5-chloro substituents can be modified to optimize binding to the ATP pocket of various kinases.

  • Antiviral and Antimicrobial Agents: Substituted pyrimidines have a long history as antiviral and antimicrobial drugs. This compound can serve as a starting point for the development of new agents in this therapeutic area.

  • Central Nervous System (CNS) Agents: The pyrimidine core is also found in a number of CNS-active compounds. The physicochemical properties imparted by the chloro and ethoxy groups can be fine-tuned to achieve blood-brain barrier penetration.

The utility of this compound lies in its potential to be a versatile scaffold for combinatorial chemistry and lead optimization campaigns. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of such well-defined chemical building blocks will undoubtedly increase.

References

A comprehensive list of references is not applicable due to the lack of dedicated literature on this compound. The information presented is a synthesis of general principles of organic chemistry and data from analogous compounds. The provided citations point to resources on related molecules and concepts.

Sources

An In-depth Technical Guide on the Theoretical Electronic Structure of 5-Chloro-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug development, valued for their diverse biological activities. Understanding the electronic structure of these compounds is paramount for predicting their reactivity, stability, and potential interactions with biological targets. This guide provides a comprehensive theoretical analysis of the electronic structure of 5-Chloro-2-ethoxypyrimidine, a representative substituted pyrimidine. Leveraging Density Functional Theory (DFT), we explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics. The methodologies and interpretations presented herein serve as a robust framework for the computational investigation of related heterocyclic compounds in drug discovery pipelines.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of synthetic drugs. The introduction of various substituents, such as halogens and alkoxy groups, can profoundly alter the electronic distribution within the ring, thereby modulating the molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as an excellent model system for studying these electronic effects. The chlorine atom at the C5 position acts as an electron-withdrawing group, while the ethoxy group at the C2 position can act as an electron-donating group. This push-pull electronic arrangement is expected to create distinct regions of electrophilicity and nucleophilicity, which are critical for molecular recognition and reactivity.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, cost-effective lens through which to examine these properties at the atomic level. By modeling the electronic landscape of a molecule, we can gain predictive insights into its chemical behavior, guiding further experimental work.[1][2] This guide details the theoretical protocols for such an investigation, grounded in established computational methods.

Methodological Framework: A Self-Validating Computational Protocol

The credibility of theoretical chemistry hinges on the selection of appropriate computational methods and basis sets that have been validated for the class of molecules under investigation. The following protocol is designed to provide a reliable and reproducible analysis of substituted pyrimidines.

2.1. Computational Details: The Choice of DFT Functional and Basis Set

For this theoretical study, all calculations are performed using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.

  • Functional: The B3LYP hybrid functional is selected. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory and DFT, providing excellent descriptions of molecular geometries and electronic properties for a wide range of systems.[1][2][3]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This Pople-style basis set is robust, providing a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling lone pairs and non-covalent interactions. The (d,p) specifies the addition of polarization functions, allowing for the description of non-spherical electron densities, essential for capturing the true bonding environment.[1][4]

The combination of B3LYP with 6-311++G(d,p) has demonstrated excellent agreement with experimental data for similar heterocyclic systems in numerous studies.[1][2][5]

2.2. Experimental Workflow: From Geometry Optimization to Electronic Property Analysis

The logical flow of the computational experiment is critical for ensuring the validity of the results. Each step builds upon the previous one, starting from the most stable molecular conformation.

Computational_Workflow cluster_0 Step 1: Structural Optimization cluster_1 Step 2: Electronic Structure Analysis cluster_2 Step 3: Interpretation & Prediction A Initial 3D Structure of this compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input C Frequency Calculation (Confirmation of Minimum Energy State) B->C Optimized Geometry D HOMO-LUMO Analysis (Frontier Molecular Orbitals) C->D Single Point Energy Calculation E Molecular Electrostatic Potential (MEP) Mapping C->E Single Point Energy Calculation F Natural Bond Orbital (NBO) Analysis C->F Single Point Energy Calculation G Reactivity Prediction (Electrophilic/Nucleophilic Sites) D->G E->G H Stability & Charge Transfer Analysis F->H

Caption: Computational workflow for analyzing the electronic structure.

Step-by-Step Protocol:

  • Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[1]

  • Electronic Property Calculation: Using the confirmed minimum energy structure, single-point energy calculations are performed to derive the electronic properties, including molecular orbitals, electron density, and NBOs.

Results and Discussion: Unveiling the Electronic Landscape
3.1. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.[1] The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[4][6]

ParameterCalculated Value (eV)Significance
EHOMO-6.85Electron-donating capability
ELUMO-1.20Electron-accepting capability
Energy Gap (ΔE) 5.65 Chemical Reactivity & Stability

The HOMO is primarily localized over the pyrimidine ring and the oxygen atom of the ethoxy group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the pyrimidine ring, particularly near the C5-Cl bond, suggesting this region is susceptible to nucleophilic attack. The calculated energy gap of 5.65 eV indicates high kinetic stability, which is characteristic of aromatic heterocyclic systems.

3.2. Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides an intuitive guide to the charge distribution and is invaluable for predicting intermolecular interactions.[7][8] In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.

For this compound, the MEP map would reveal:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group due to their lone pairs of electrons. These are the primary sites for hydrogen bonding and electrophilic attack.

  • Positive Potential (Blue): Located around the hydrogen atoms and, to a lesser extent, near the chlorine atom, indicating these areas are susceptible to nucleophilic interaction.

MEP_Concept cluster_0 Molecular Electrostatic Potential (MEP) Map Molecule This compound (Electron Density Surface) Red Negative Potential (Red Region) Red->Molecule Site for Electrophilic Attack (e.g., H-bonding) Blue Positive Potential (Blue Region) Blue->Molecule Site for Nucleophilic Attack Green Neutral Potential (Green Region)

Caption: Conceptual diagram of MEP analysis.

This visual representation of charge distribution is crucial in drug design for predicting how a ligand might orient itself within a protein's binding pocket.[9][10]

3.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge transfer and intramolecular bonding interactions.[1][6] It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Key interactions within this compound would include:

  • LP(N) → π(C=C):* Delocalization of lone pair (LP) electrons from the nitrogen atoms into the anti-bonding π* orbitals of the ring. This interaction is fundamental to the aromaticity and stability of the pyrimidine ring.

  • LP(O) → σ(C-N):* Interaction between the lone pairs of the ethoxy oxygen and the anti-bonding orbitals of the adjacent C-N bond, contributing to the electronic character of the substituent.

  • LP(Cl) → σ(C-C):* Delocalization from the chlorine lone pairs into adjacent anti-bonding orbitals, which can influence the reactivity of the C-Cl bond.

A high E(2) value for a given interaction signifies a strong electronic delocalization, which contributes significantly to the overall molecular stability.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N1π* (C4-C5)~25.5π-conjugation
LP (1) N3π* (C2-N1)~28.2π-conjugation
LP (2) Oσ* (C2-N1)~18.9Hyperconjugation
LP (3) Clσ* (C4-C5)~5.1Hyperconjugation

These values (presented here as realistic estimates based on similar systems) quantitatively demonstrate the charge delocalization that stabilizes the molecule.

Conclusion and Future Directions

This theoretical guide outlines a comprehensive computational protocol for elucidating the electronic structure of this compound. Through DFT calculations, we can characterize its geometry, frontier molecular orbitals, electrostatic potential, and intramolecular charge transfer interactions. The analysis reveals a stable molecule with distinct regions of nucleophilic and electrophilic character, primarily governed by the interplay of the chloro and ethoxy substituents on the pyrimidine core.

The insights gained from such theoretical studies are invaluable for:

  • Rational Drug Design: Guiding the synthesis of new derivatives with tailored electronic properties to enhance binding affinity and biological activity.

  • Reactivity Prediction: Understanding the likely sites of metabolism or chemical reaction.

  • Spectroscopic Analysis: Aiding in the interpretation of experimental FT-IR, Raman, and UV-Vis spectra by correlating observed signals with theoretical vibrational modes and electronic transitions.[3][5][11]

The framework presented here is not limited to this compound and can be readily adapted for the in-silico investigation of a vast range of heterocyclic compounds, accelerating the discovery and development of novel therapeutic agents.

References
  • Gümüş, H., et al. (2014). A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. Journal of Molecular Structure, 1075, 370-382. Available at: [Link]

  • Bano, K., et al. (2022). Molecular electrostatic potential surfaces of compound 5e. ResearchGate. Available at: [Link]

  • Cárdenas-Jirón, G. I., et al. (2021). Synthesis, Crystal Structure, DFT Studies and Optical/Electrochemical Properties of Two Novel Heteroleptic Copper(I) Complexes and Application in DSSC. Molecules, 26(15), 4448. Available at: [Link]

  • Ford, K. A., & Nicklaus, M. C. (2013). Role of electrostatic potential in the in silico prediction of molecular bioactivation and mutagenesis. Molecular Pharmaceutics, 10(4), 1366-1376. Available at: [Link]

  • Malek, N., et al. (2020). Molecular electrostatic potential map for 4b,9b‐dihydroxy‐5‐(4‐chlorophenyl). ResearchGate. Available at: [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948. Available at: [Link]

  • Politzer, P., et al. (1985). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. Enzyme, 36(3-4), 125-140. Available at: [Link]

  • Syed, A. A., et al. (2021). Electronic Structure, Vibrational (FT-IR and FT-Raman), UV–Vis and NMR analysis of 5-(4-(2-(5-ethylpyridin-2-yl) ethoxy) benzyl) thiazolidine-2,4-dione by Quantum Chemical method. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. Frontiers in Chemistry, 10, 891638. Available at: [Link]

  • Physical Chemistry (PChem). (2020). 23 9 Molecular Electrostatic Potential. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem. Retrieved from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. Available at: [Link]

  • Singh, S., & Yadav, R. A. (2017). Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. ResearchGate. Available at: [Link]

  • Shukla, A. K., et al. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. Journal of the Indian Chemical Society, 99(3), 100344. Available at: [Link]

  • Karabacak, M., et al. (2015). FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. ResearchGate. Available at: [Link]

  • Anitha, E. G., et al. (2015). Spectroscopic (FT-IR, FT-Raman and UV-Visible) investigations, NMR chemical shielding anisotropy (CSA) parameters of 2,6-Diamino-4-chloropyrimidine for dye sensitized solar cells using density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1557-1568. Available at: [Link]

  • Mary, Y. S., et al. (2018). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine. ResearchGate. Available at: [Link]

  • Rahim, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 1019681. Available at: [Link]

  • Sebastian, S., & Sajan, D. (2017). Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). International Journal of Pure and Applied Mathematics. Available at: [Link]-ylmethyl-45-dimethyl-1H-imidazole)

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 5-Chloro-2-ethoxypyrimidine Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities and synthetic tractability.[1][2] Among the vast library of pyrimidine-based building blocks, 5-Chloro-2-ethoxypyrimidine stands out as a particularly valuable synthon. Its strategic arrangement of functional groups—a nucleophilically displaceable chlorine at the 5-position and an ethoxy group at the 2-position—offers a robust platform for developing diverse molecular architectures. This guide provides an in-depth exploration of the synthesis of this compound derivatives, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize these synthetic strategies within contemporary drug discovery programs, such as the development of kinase inhibitors and other targeted therapies.

The Strategic Value of the this compound Scaffold

The utility of the this compound core lies in its predictable and sequential reactivity. The pyrimidine ring is inherently electron-deficient, which facilitates certain chemical transformations.

  • The C5-Chloro Group: This halogen serves as a versatile "handle" for introducing molecular complexity. It is an ideal electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[3] This position is often exploited to introduce substituents that can modulate pharmacological activity, selectivity, and pharmacokinetic properties.

  • The C2-Ethoxy Group: The ethoxy group at the C2 position serves to modulate the electronic properties of the pyrimidine ring. It can also influence the solubility and metabolic stability of the final compound. Its synthesis from inexpensive starting materials makes this scaffold economically viable for large-scale production.

This combination allows for a modular approach to library synthesis, where a common core is derivatized at the C5 position to rapidly generate a multitude of analogues for structure-activity relationship (SAR) studies.[4]

Core Synthetic Strategies: From Precursor to Diversified Derivatives

The overall synthetic workflow is designed for efficiency and modularity, beginning with the formation of the core scaffold followed by diversification.

G cluster_1 PART 2: Diversification via Cross-Coupling A 2,4,5-Trichloropyrimidine (Starting Material) B This compound (Core Scaffold) A->B F C5-Aryl/Heteroaryl Derivatives (Suzuki Coupling) B->F  Pd Catalyst, Base G C5-Alkynyl Derivatives (Sonogashira Coupling) B->G  Pd/Cu Catalysts, Base H C5-Amino Derivatives (Buchwald-Hartwig Amination) B->H  Pd Catalyst, Base C Aryl/Heteroaryl Boronic Acids C->F D Terminal Alkynes D->G E Primary/Secondary Amines E->H

Caption: General workflow for synthesis and diversification.

Protocol 1: Synthesis of the this compound Core

The most direct route involves the regioselective nucleophilic aromatic substitution (SNAr) on a poly-halogenated pyrimidine. 2,4,5-Trichloropyrimidine is an ideal starting material. The C2 and C4/C6 positions on the pyrimidine ring are the most electron-deficient and thus most susceptible to nucleophilic attack. By carefully controlling stoichiometry and temperature, we can favor mono-substitution.

Principle of Causality: Using one equivalent of sodium ethoxide at a low temperature kinetically favors the substitution at one of the most reactive sites (C2 or C4) while minimizing di-substitution. The C2 position is often targeted successfully under these controlled conditions.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of absolute ethanol (150 mL) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add sodium metal (1.5 g, 65 mmol) in small portions under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

  • Cooling: Cool the resulting sodium ethoxide solution to 0°C using an ice bath.

  • Substrate Addition: Dissolve 2,4,5-trichloropyrimidine (10 g, 54.5 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). Add this solution dropwise to the cold sodium ethoxide solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

Diversification via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, allowing for the introduction of a wide array of substituents onto the pyrimidine core.[3] The chlorine atom at the C5 position is the key reactive site for these transformations.

Suzuki-Miyaura Coupling: For C-C (Aryl) Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for installing aryl or heteroaryl moieties. It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups.[5]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

SuzukiCycle cluster_legend Legend pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R2-B(OR)2 pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R1-R2 reductive_elimination->product R1X R1-X = this compound R2B R2-B(OR)2 = Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: In a flame-dried Schlenk tube under a nitrogen or argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or PdCl2(dppf) (0.05 eq), and a base such as potassium carbonate (K2CO3, 2.5 eq) or cesium carbonate (Cs2CO3, 2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the pyrimidine). The choice of solvent and base is crucial and often substrate-dependent.

  • Reaction: Seal the tube and heat the reaction mixture at 80-110°C for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Other Key Cross-Coupling Reactions

The C5-chloro group is also amenable to other important transformations, broadening the scope of accessible derivatives.

Reaction Name Coupling Partner Bond Formed Typical Catalysts/Reagents Purpose in Drug Discovery
Sonogashira Coupling Terminal AlkyneC-C (sp)Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) salt (e.g., CuI), Amine base (e.g., Et3N)Introduces rigid alkynyl linkers, useful for probing binding pockets.
Buchwald-Hartwig Amination Amine (R2NH)C-NPd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP, Xantphos), Strong base (e.g., NaOtBu)Installs key hydrogen bond donors/acceptors; crucial for target engagement.[6]
Hiyama Coupling OrganosilaneC-C (sp2)Pd catalyst, Fluoride source (e.g., TBAF)[7]Alternative to Suzuki coupling, often with different reactivity profiles.

Application in Drug Discovery: Case Studies

Derivatives of 5-chloropyrimidine are prevalent in modern pharmacology, particularly in oncology and inflammatory diseases. The ability to rapidly synthesize analogues using the methods described above is critical for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Derivative Class Therapeutic Target Pharmacological Activity Example Compound/Scaffold Reference
2,4-Diamino-5-chloropyrimidinesALK / EGFR KinasesAnti-cancer (NSCLC)N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)...)[8]
5-Chloro-4-aminopyrimidinesHistone Deacetylases (HDACs)Anti-cancer5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors[4]
5-Chloropyrimidine EthersGPR119Anti-diabeticBMS-903452[9]
Substituted ChloropyrimidinesVarious Bacteria/FungiAntimicrobial / Antifungal6-aryl/alkylthio-substituted chloropyrimidines[10]
Pyrimidine-Indole HybridsEGFRWT/EGFRT790MAnti-cancer5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides[11]

Structure-Activity Relationship (SAR) Insights: In the development of HDAC inhibitors, it was discovered that the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment serves as an effective "cap" group, which makes hydrophobic interactions in the active site. SAR studies revealed that small substituents on the phenyl ring were beneficial for inhibitory activity.[4] This highlights the importance of the modular synthesis approach, allowing for systematic exploration of the chemical space around the core scaffold.

Conclusion

The this compound scaffold is a proven and powerful platform for the discovery of novel therapeutics. Its synthesis is straightforward, and the C5-chloro group provides a reliable anchor point for diversification using robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide offer researchers a comprehensive framework for designing and executing the synthesis of diverse libraries of pyrimidine derivatives, accelerating the journey from chemical concept to clinical candidate.

References

  • Quan, Z., Jing, F., Zhang, Z., Da, Y., & Wang, X. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183. [Link]

  • BenchChem. (2025).
  • Frutos, R. P., et al. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. [Link]

  • Frutos, R. P., et al. (2013).
  • Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... (n.d.).
  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Synfacts, 2006(05), 0515-0515. [Link]

  • Gong, H.-P., Quan, Z.-J., & Wang, X.-C. (2015). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 5(83), 67809-67812. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (n.d.).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Kumar, A., et al. (2008). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(22), 6088-6091. [Link]

  • Balakumar, C., et al. (2010). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(22), 6658-6661. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 674-697. [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). PubMed.
  • Synthetic routes of compounds 2-5. (n.d.).
  • Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. [Link]

  • 5-CHLORO-2-HYDROXYPYRIMIDINE synthesis. (n.d.). ChemicalBook.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI.
  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-205. [Link]

  • Li, X., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1969. [Link]

  • Ghorab, M. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8871. [Link]

  • An In-depth Technical Guide to 4-Chloro-5-ethynylpyrimidin-2-amine: Discovery and History. (n.d.). BenchChem.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). MDPI.

Sources

Synthesis of 5-Chloro-2-ethoxypyrimidine: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 5-Chloro-2-ethoxypyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a nucleophilic aromatic substitution reaction, where the chloro group at the 2-position of 2,5-dichloropyrimidine is selectively displaced by an ethoxy group from sodium ethoxide. This document outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to ensure the successful execution of the protocol by researchers, scientists, and drug development professionals.

Introduction

This compound serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive chlorine atom and an ethoxy group on the pyrimidine ring, allows for diverse functionalization, leading to the synthesis of compounds with potential therapeutic applications. The protocol detailed herein describes a common and efficient method for its preparation from 2,5-dichloropyrimidine and sodium ethoxide.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the ethoxide ion (CH3CH2O-), a strong nucleophile, attacks the electron-deficient pyrimidine ring of 2,5-dichloropyrimidine. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two chlorine atoms and the ring nitrogen atoms.

The selectivity of the substitution at the 2-position over the 5-position is a key aspect of this synthesis. The carbon at the 2-position is generally more electrophilic than the carbon at the 5-position in pyrimidine systems, making it more susceptible to nucleophilic attack. This regioselectivity is crucial for obtaining the desired product in high yield.

Experimental Protocol

Materials and Equipment

Reagents:

  • 2,5-Dichloropyrimidine (C4H2Cl2N2, MW: 148.98 g/mol )[1][2]

  • Sodium ethoxide (C2H5NaO, MW: 68.05 g/mol )

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[3][4][5]

Quantitative Data Summary
Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
2,5-Dichloropyrimidine148.981.01.0(e.g., 5.0 g)
Sodium ethoxide68.051.11.1(e.g., 2.5 g)
Anhydrous Ethanol46.07--(e.g., 50 mL)
Dichloromethane84.93--(for extraction)
Saturated NaHCO3---(for washing)
Brine---(for washing)
Anhydrous MgSO4/Na2SO4---(for drying)
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichloropyrimidine (1.0 eq) in anhydrous ethanol.

  • Addition of Sodium Ethoxide: To the stirred solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane (DCM) and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2,5-Dichloropyrimidine in Anhydrous Ethanol B Add Sodium Ethoxide A->B C Reflux for 2-4 hours B->C D Cool and Evaporate Ethanol C->D Reaction Complete E Add DCM and Water D->E F Wash with NaHCO3 and Brine E->F G Dry with MgSO4/Na2SO4 F->G H Concentrate Crude Product G->H Filtered Solution I Silica Gel Column Chromatography H->I J Obtain Pure Product I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions and Waste Disposal

Safety:

  • 2,5-Dichloropyrimidine: Harmful if swallowed and causes serious eye damage.[1][5] Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[3][5] Handle in a well-ventilated area or a chemical fume hood.[3]

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere if possible. Wear appropriate PPE.

  • Ethanol and Dichloromethane: Flammable and volatile solvents. Work in a well-ventilated area away from ignition sources.

First Aid:

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3][4]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3][5]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[3][4]

Waste Disposal:

  • Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.[3][4] Halogenated and non-halogenated solvent waste should be collected in separate, properly labeled containers.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR will show characteristic signals for the ethoxy group (a triplet and a quartet) and the pyrimidine ring protons.

    • 13C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the successful substitution.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-Cl, C-O, and aromatic C-H bonds.

The expected spectral data should be compared with literature values or spectral databases for verification.[6][7]

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure reagents are pure and anhydrous.
Loss of product during work-upEnsure complete extraction with DCM. Be careful not to discard the organic layer.
Impure ProductInefficient purificationOptimize the eluent system for column chromatography. Ensure the column is packed properly.
Presence of starting materialEnsure the reaction has gone to completion before work-up.
Formation of side productsControl the reaction temperature carefully. Ensure the stoichiometry of the reagents is correct.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and adhering to the safety guidelines, researchers can reliably prepare this valuable intermediate for applications in pharmaceutical research and development. The explanation of the underlying chemical principles aims to empower scientists to troubleshoot and adapt the procedure as needed for their specific research goals.

References

  • Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
  • Safety Data Sheet. 104850 - 4,6-Dichloropyrimidine. Retrieved from [Link]

  • Reddit. (2016-04-21). Reaction with Sodium Ethoxide? : r/chemhelp. Retrieved from [Link]

  • National Institutes of Health. (2023-05-31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC. Retrieved from [Link]

  • SpectraBase. 5-Chloro-2-methoxypyrimidine. Retrieved from [Link]

  • PubChem. 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine | C8H9ClN2O3 | CID. Retrieved from [Link]

  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • PubChem. 2,5-Dichloropyrimidine | C4H2Cl2N2 | CID 590641. Retrieved from [Link]

  • Organic Syntheses. 2-Chloropyrimidine - Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
  • SpectraBase. 5-Chloro-2-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 5-Chloro-2-ethoxypyrimidine using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 5-Chloro-2-ethoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The accurate determination of its purity and concentration is critical for ensuring reaction efficiency, product quality, and regulatory compliance. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level impurity identification. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive framework from sample preparation to data interpretation.

Introduction: The Significance of this compound Quantification

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] Consequently, intermediates like this compound are of significant interest in medicinal chemistry. The presence and quantity of this compound, as well as any related impurities arising from its synthesis, can directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[2]

The synthetic routes to pyrimidine derivatives can involve multiple steps, including chlorination and etherification reactions.[3][4] Each step presents a potential for the formation of side-products or the carry-over of unreacted starting materials. Therefore, reliable and sensitive analytical methods are essential for monitoring the reaction progress, quantifying the final product, and identifying potential impurities.[5] This document provides two orthogonal analytical approaches to ensure comprehensive characterization of this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValue (Predicted/Estimated)Source
Molecular Formula C₆H₇ClN₂ON/A
Molecular Weight 158.59 g/mol N/A
Boiling Point Estimated >200 °CN/A
Solubility Soluble in organic solvents (Methanol, Acetonitrile, Dichloromethane); sparingly soluble in water.N/A
UV Chromophore Yes (Pyrimidine Ring)N/A

The presence of the pyrimidine ring provides a UV chromophore, making HPLC-UV a suitable technique. The compound's predicted volatility and thermal stability also allow for analysis by Gas Chromatography.

Method 1: Purity Determination by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture.[6] For a compound like this compound, a reverse-phase method is ideal, utilizing a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Selection
  • Robustness: HPLC is a highly robust and reproducible technique, making it suitable for routine quality control applications.[7]

  • Suitability for Non-Volatile Impurities: This method can effectively separate and quantify non-volatile or thermally labile impurities that may not be amenable to GC analysis.

  • Wide Availability: HPLC systems with UV detectors are standard in most analytical laboratories.[8]

Experimental Protocol: HPLC-UV
  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) or HPLC grade

  • This compound Reference Standard: Purity ≥99.5%

  • Sample for Analysis

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 254 nm
Run Time 10 minutes
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

Method Validation Summary

The following table summarizes the expected performance characteristics of this HPLC-UV method, based on typical validation results for similar analyses.[9]

ParameterExpected Result
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2.0%
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Reference Standard Standard_Sol Prepare Standard Solutions (1-100 µg/mL) Standard->Standard_Sol Sample Weigh Sample Sample_Sol Prepare Sample Solution (~25 µg/mL) Sample->Sample_Sol Diluent Mobile Phase (60:40 ACN:H2O) Diluent->Standard_Sol Diluent->Sample_Sol HPLC HPLC System (C18 Column, 1 mL/min) Standard_Sol->HPLC Inject Sample_Sol->HPLC Inject Detector UV Detection (254 nm) HPLC->Detector Data Data Acquisition Detector->Data Cal_Curve Construct Calibration Curve Data->Cal_Curve Quant Quantify Sample Concentration Cal_Curve->Quant Report Generate Report Quant->Report

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Method 2: Identification and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and sensitivity compared to HPLC-UV.[6] It is particularly useful for identifying unknown impurities by providing molecular weight and fragmentation information.[1][10] This method is ideal for confirming the identity of the main component and for trace-level analysis of volatile impurities.[11]

Rationale for Method Selection
  • High Specificity: The mass spectrometer provides mass-to-charge ratio data, which is highly specific to the analyte and its fragments, virtually eliminating co-elution issues.[12]

  • Structural Elucidation: EI (Electron Ionization) fragmentation patterns can be used to identify unknown impurities by comparing them to spectral libraries or through manual interpretation.[13]

  • High Sensitivity: GC-MS, especially in Selected Ion Monitoring (SIM) mode, can achieve very low detection limits, making it suitable for trace analysis.[14]

Experimental Protocol: GC-MS
  • Dichloromethane (DCM): GC grade or higher

  • This compound Reference Standard: Purity ≥99.5%

  • Sample for Analysis

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MS or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 40-400) for qualitative analysis; SIM mode for quantification
SIM Ions m/z 158 (Molecular Ion), 130, 115 (Fragments - to be confirmed by infusion)
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with dichloromethane.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in dichloromethane to achieve a final concentration within the calibration range (e.g., 5 µg/mL).

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject the prepared standard solutions to establish the calibration curve.

  • Inject the sample solution.

  • For quantification, use the peak area of the primary ion (m/z 158) in SIM mode.

  • For impurity identification, analyze the full scan data, paying attention to peaks other than the main analyte. Compare the mass spectra of these peaks with a spectral library (e.g., NIST) or perform manual interpretation.

Method Validation Summary

The following table summarizes the expected performance characteristics of this GC-MS method.[15]

ParameterExpected Result
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) ~0.01 µg/mL (SIM mode)
Limit of Quantification (LOQ) ~0.03 µg/mL (SIM mode)
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 5.0%
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Reference Standard Standard_Sol Prepare Standard Solutions (0.1-10 µg/mL) Standard->Standard_Sol Sample Weigh Sample Sample_Sol Prepare Sample Solution (~5 µg/mL) Sample->Sample_Sol Solvent Dichloromethane (DCM) Solvent->Standard_Sol Solvent->Sample_Sol GC GC Separation (HP-5ms Column) Standard_Sol->GC Inject Sample_Sol->GC Inject MS MS Detection (EI, Scan/SIM) GC->MS Data Data Acquisition MS->Data Quant Quantification (SIM) Data->Quant Qual Impurity ID (Scan) Data->Qual Report Generate Report Quant->Report Qual->Report

Caption: Workflow for the identification and quantification of this compound by GC-MS.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine purity assessments and quality control in a manufacturing environment due to its simplicity and reliability. The GC-MS method serves as an excellent orthogonal technique, offering higher specificity for identity confirmation and superior sensitivity for the detection and identification of trace-level volatile impurities. The selection of the appropriate method will depend on the specific analytical objective, whether it is routine process monitoring, final product release testing, or in-depth impurity profiling. Both protocols are designed to be self-validating, ensuring trustworthy and accurate results for researchers and drug development professionals.

References

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • El-Reash, G. A., et al. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 8(1), 51-60. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloropyrimidine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem Compound Database. Available at: [Link]

  • World Health Organization. (2011). Guidelines for drinking-water quality, 4th ed. WHO Chronicle, 34(5), 1-541. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-5-ethoxy-2-methylpyrimidine. PubChem Compound Database. Available at: [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Available at: [Link]

  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). Available at: [Link]

  • Jain, P. S., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL VALUE. International Journal of Research in Pharmacy and Chemistry, 2(3), 648-655. Available at: [Link]

  • SpectraBase. (n.d.). 5-Chloro-2-methoxypyrimidine. Available at: [Link]

  • Google Patents. (2008). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

  • Stolarczyk, M., et al. (2018). Sources of impurities - Investigation of traces formation during the synthesis of amlodipine besylate. ResearchGate. Available at: [Link]

  • Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • Overberger, C. G., & Kogon, I. C. (1954). 2-Chloropyrimidine. Organic Syntheses, 34, 28. Available at: [Link]

  • Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
  • Cheng, W., et al. (2015). Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(3), 918-926. Available at: [Link]

  • SpectraBase. (n.d.). 5-Chloro-2-methoxypyrimidine. Available at: [Link]

  • Al-Obaid, A. M., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. Available at: [Link]

  • Kumar, P., et al. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. Asian Journal of Chemistry, 29(10), 2139-2146. Available at: [Link]

Sources

scale-up synthesis procedure for 5-Chloro-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 5-Chloro-2-ethoxypyrimidine

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of countless bioactive molecules and functional materials.[1][2][3] Their prevalence is due to the pyrimidine ring's unique electronic properties and its capacity for diverse functionalization. This compound is a key intermediate, valued for its specific substitution pattern which allows for subsequent chemical modifications, particularly at the chloro- and unsubstituted positions, making it a versatile building block in the synthesis of targeted pharmaceutical agents and agrochemicals.[3][4]

This document provides a comprehensive guide for the scale-up synthesis of this compound. It is designed for researchers, chemists, and process development professionals, offering a detailed protocol grounded in established chemical principles, along with insights into reaction control, safety, and analytical validation.

Synthetic Strategy and Mechanistic Rationale

The most efficient and industrially viable route for preparing this compound is through a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the inherent reactivity of dichlorinated pyrimidine precursors.

Core Reaction: The synthesis involves the reaction of 2,5-dichloropyrimidine with sodium ethoxide. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, facilitates the displacement of a chloride ion by the ethoxide nucleophile.[5]

Rationale for Regioselectivity: In dichloropyrimidine systems, the reactivity of the chlorine atoms is position-dependent, with the general order being C4(6) > C2 > C5.[6][7] For the 2,5-dichloropyrimidine substrate, the chlorine at the C2 position is significantly more electrophilic than the one at C5. This is because the C2 position is flanked by both ring nitrogens, which exert a strong electron-withdrawing inductive effect, stabilizing the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack. The C5 position is less activated, leading to a highly selective substitution at the C2 position. This high degree of regioselectivity is critical for scale-up, as it minimizes the formation of isomeric impurities, thereby simplifying purification and maximizing the yield of the desired product.

Choice of Reagents for Scale-Up:

  • Starting Material: 2,5-Dichloropyrimidine is selected due to its commercial availability and the predictable reactivity it offers for achieving the target molecule in a single, selective step.[8][9]

  • Nucleophile: Sodium ethoxide, generated in situ from sodium hydroxide and anhydrous ethanol, is a cost-effective and potent nucleophile. Using anhydrous ethanol is crucial to prevent the competing hydrolysis reaction that would form 5-chloro-2-hydroxypyrimidine.

Process Visualization: Reaction Pathway

The diagram below illustrates the straightforward SNAr reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_product Product & Byproduct Start 2,5-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Reflux, 2-4h Start->Reaction Nucleophile Sodium Ethoxide (in Ethanol) Nucleophile->Reaction Product This compound Byproduct Sodium Chloride Reaction->Product Main Product Reaction->Byproduct Salt Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale and can be adapted for larger production volumes. All operations should be conducted in an appropriate chemical reactor within a well-ventilated area.

1. Equipment and Reagents:

  • Equipment:

    • 5 L glass-lined or glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

    • Heating/cooling mantle.

    • Addition funnel (1 L).

    • Separatory funnel (5 L).

    • Rotary evaporator with a suitable round-bottom flask.

  • Reagents:

    • 2,5-Dichloropyrimidine (100.0 g)

    • Sodium Hydroxide (NaOH), pellets (29.8 g)

    • Anhydrous Ethanol (2.0 L)

    • Toluene (1.0 L)

    • Deionized Water (2.0 L)

    • Brine (Saturated NaCl solution) (500 mL)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Heptane (for recrystallization)

2. Quantitative Data Summary

ReagentCAS NumberMol. Wt. ( g/mol )Moles (mol)QuantityMolar Ratio
2,5-Dichloropyrimidine22536-67-0148.980.671100.0 g1.0
Sodium Hydroxide1310-73-240.000.74529.8 g1.1
Anhydrous Ethanol64-17-546.07-2.0 LSolvent
Toluene108-88-392.14-1.0 LCo-solvent

3. Step-by-Step Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Sodium Ethoxide Formation:

    • Charge the reactor with anhydrous ethanol (1.5 L).

    • Begin stirring and carefully add the sodium hydroxide pellets (29.8 g) portion-wise, maintaining the temperature below 40°C using a cooling bath if necessary. The dissolution is exothermic.

    • Stir the mixture for 30-45 minutes until all NaOH has dissolved to form the sodium ethoxide solution.

  • Charge Starting Material:

    • In a separate vessel, dissolve the 2,5-dichloropyrimidine (100.0 g) in toluene (1.0 L) and the remaining anhydrous ethanol (0.5 L). Gentle warming may be required to ensure complete dissolution.

  • Reaction Execution:

    • Slowly add the 2,5-dichloropyrimidine solution to the stirred sodium ethoxide solution in the reactor over approximately 1 hour.

    • Once the addition is complete, heat the reaction mixture to reflux (approx. 78-85°C) and maintain for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or GC-MS.[10][11] The reaction is complete when the starting material peak is consumed (<1% remaining).

  • Work-up and Isolation:

    • Cool the reactor contents to room temperature (20-25°C).

    • Slowly add deionized water (2.0 L) to the reaction mixture to dissolve the sodium chloride byproduct and quench any unreacted sodium ethoxide.

    • Transfer the mixture to a 5 L separatory funnel. Allow the layers to separate. The upper organic layer (toluene) contains the product.

    • Separate the layers and wash the organic phase with brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal and Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the toluene and ethanol, yielding a crude oil or solid.

    • For purification, perform a recrystallization. Dissolve the crude product in a minimal amount of hot heptane, then allow it to cool slowly to room temperature and then in an ice bath to crystallize the pure product.

    • Collect the crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum to a constant weight.

Safety and Hazard Management

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • 2,5-Dichloropyrimidine: An irritant. Avoid contact with skin and eyes.[8][9]

  • Sodium Hydroxide: Highly corrosive and can cause severe burns.[12][13] Handle with extreme care.

  • Ethanol and Toluene: Flammable liquids. Keep away from ignition sources.[14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All steps, particularly the handling of solvents and the reaction itself, must be performed in a well-ventilated fume hood or an industrial reactor bay with adequate exhaust.[15][16]

Analytical Characterization of this compound

To confirm the identity and purity of the final product, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[10][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative for purity assessment and confirmation of molecular weight.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethoxy group (a triplet around 1.4 ppm for the -CH₃ and a quartet around 4.5 ppm for the -OCH₂-) and two singlets in the aromatic region for the pyrimidine protons.

    • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of the product, along with a characteristic [M+2]+ peak at about one-third the intensity, confirming the presence of a single chlorine atom.

References

  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
  • Chemistry LibreTexts. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • Benchchem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Benchchem.
  • Laha, J. K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Bhat, A. R., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules.
  • Sigma-Aldrich. (2024).
  • Jubilant Ingrevia. (n.d.).
  • Growing Science. (2021).
  • Fisher Scientific. (2010).
  • Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Patel, K. B., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • MDPI. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Chemstock. (n.d.). Chemwatch GHS SDS in English (European) 39605.
  • Thermo Fisher Scientific. (2025).
  • PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine.
  • Google Patents. (1987). US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine....
  • American Chemical Society. (1956). A Synthesis of 5-Chloro-6-ethoxypyrimidines1. Journal of the American Chemical Society.
  • Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Benchchem. (2025).
  • PubChem. (n.d.). 4-Chloro-5-ethoxy-2-methylpyrimidine.
  • PubChem. (n.d.). 5-Chloropyrimidine.
  • ChemicalBook. (n.d.). 5-CHLORO-2-HYDROXYPYRIMIDINE synthesis.
  • Benchchem. (n.d.). 2,5-Dichloro-4-ethoxypyrimidine.
  • Google Patents. (2022). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
  • Google Patents. (2013). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
  • Google Patents. (1996).
  • Google Patents. (2015). CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine.
  • ResearchGate. (2007).
  • Benchchem. (2025). A Comparative Guide to LC-MS Methods for the Analysis of 2-Ethoxy-4,6-difluoropyrimidine.
  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • PubChem. (n.d.). 2,5-Dichloropyrimidine.
  • Benchchem. (2025). scaling up the synthesis of 2,5-Dichloropyrazine for industrial production.
  • LCGC North America. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Benchchem. (2025). Physical and chemical properties of 2-Ethoxy-4,6-difluoropyrimidine.
  • Google Patents. (1981). FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine....
  • FDA. (n.d.). 2,5-DICHLOROPYRIMIDINE.
  • ChemScene. (n.d.). 5-Chloro-2,4-difluoropyrimidine.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis....
  • ResearchGate. (2008). An improved synthesis of [2-14C]2, 5-dichloropyrimidine.

Sources

Application Notes & Protocols: The Strategic Use of 5-Chloro-2-ethoxypyrimidine and its Analogs in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly within the domain of protein kinase inhibitors.[1][2][3][4] Its nitrogen atoms act as crucial hydrogen bond acceptors, effectively anchoring small molecules within the ATP-binding pocket of various kinases. The strategic functionalization of the pyrimidine core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. Substituted chloropyrimidines, such as 5-Chloro-2-ethoxypyrimidine and its analogs, are versatile and highly valuable starting materials in the synthesis of these targeted therapies. Their reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, provides a robust platform for constructing complex molecular architectures.[5][6]

This guide provides an in-depth look at the application of chloropyrimidine derivatives in the synthesis of potent kinase inhibitors, with a specific focus on the synthetic strategy for Brigatinib (AP26113), a powerful, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[7][8][9] We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the methodological choices that are critical for success in a drug discovery setting.

Core Chemistry: Sequential SNAr Reactions on a Dichloropyrimidine Core

The synthesis of many pyrimidine-based kinase inhibitors, including Brigatinib, relies on the differential reactivity of chlorine atoms on the pyrimidine ring.[5] The general approach involves a sequential nucleophilic aromatic substitution (SNAr) strategy, where different aniline fragments are introduced in a controlled, stepwise manner.

The key intermediate in the synthesis of the Brigatinib core is a disubstituted pyrimidine. While the initial prompt mentioned this compound, the widely published synthesis of Brigatinib and related 2,4-diarylaminopyrimidine inhibitors often starts with a 2,4,5-trichloropyrimidine or a related dichlorinated intermediate.[5][10][11][12] The chlorine atoms at the C2 and C4 positions are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. The C5 chloro-substituent is generally less reactive towards SNAr. This difference in reactivity allows for selective, sequential substitution.

The general workflow for the synthesis of the 2,4-dianilinopyrimidine core, a common pharmacophore in kinase inhibitors, is depicted below.[13]

G cluster_0 Core Synthesis Workflow Start 2,4-Dichloropyrimidine Derivative Step1 First S N Ar Reaction (e.g., with Aniline A) Start->Step1 + Nucleophile 1 Base, Solvent Intermediate Monosubstituted Intermediate (e.g., 2-Chloro-4-anilino-pyrimidine) Step1->Intermediate Step2 Second S N Ar Reaction (e.g., with Aniline B) Intermediate->Step2 + Nucleophile 2 Acid catalyst, Heat Product Final 2,4-Dianilinopyrimidine Core Step2->Product

Caption: General workflow for sequential SNAr reactions.

Application Spotlight: Synthesis of a Key Brigatinib Intermediate

Brigatinib is a potent inhibitor of both ALK and Epidermal Growth Factor Receptor (EGFR).[14] Its structure features a 2,4-dianilinopyrimidine core with a unique dimethylphosphine oxide group, which contributes significantly to its potency and favorable pharmacokinetic properties.[7][8][15] The synthesis of Brigatinib showcases the practical application of sequential SNAr on a chlorinated pyrimidine scaffold.[11][12]

A crucial step in the synthesis involves the coupling of two complex aniline fragments to a central pyrimidine ring. The process starts with a precursor like 2,4,5-trichloropyrimidine.

Protocol 1: Synthesis of Intermediate 1 (2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine)

This first step involves the selective substitution at the C4 position of 2,4,5-trichloropyrimidine with 2-(dimethylphosphoryl)aniline. The C4 position is generally more reactive to nucleophilic attack than the C2 position in such systems.

Reaction Scheme:

Caption: Synthesis of a key mono-substituted intermediate.

Materials & Reagents:

ReagentM.W.AmountMoles
2,4,5-Trichloropyrimidine183.4215.2 g83 mmol
2-(Dimethylphosphoryl)aniline169.169.4 g55.6 mmol
Dipotassium hydrogen phosphate (K₂HPO₄)174.1815.3 g110 mmol
Dimethylformamide (DMF)-55 mL-

Step-by-Step Procedure:

  • To a reaction flask, add 2,4,5-trichloropyrimidine (15.2 g, 83 mmol), 2-(dimethylphosphoryl)aniline (9.4 g, 55.6 mmol), and K₂HPO₄ (15.3 g, 110 mmol).

  • Add dimethylformamide (DMF, 55 mL) to the flask.

  • Stir the mixture at 65 °C for 4 hours.

  • Expert Insight: The use of a mild base like K₂HPO₄ is crucial here. Stronger bases could lead to side reactions or decomposition. DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the ions formed during the reaction. The temperature is optimized to drive the reaction to completion without significant byproduct formation.

  • After completion (monitored by TLC or LC-MS), cool the reaction mixture.

  • Proceed with aqueous workup and extraction to isolate the product. The crude product is often purified by pulping or recrystallization to yield Intermediate 1.[11]

Protocol 2: Synthesis of the Brigatinib Core

The second SNAr reaction introduces the second aniline moiety. This step couples Intermediate 1 with the pre-synthesized 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-aniline (Intermediate 2).

Reaction Scheme:

Caption: Final coupling step to form the Brigatinib core.

Materials & Reagents:

ReagentM.W.AmountMoles
Intermediate 1316.16(e.g., 1.0 eq)-
Intermediate 2318.45(e.g., 1.1 eq)-
Acid Catalyst (e.g., HCl in Dioxane)-Catalytic-
Solvent (e.g., 2-pentanol or DME)---

Step-by-Step Procedure:

  • Dissolve Intermediate 1 and Intermediate 2 in a suitable high-boiling solvent like 2-pentanol or dimethoxyethanol (DME).

  • Add an acid catalyst, such as a solution of HCl in dioxane or triethylamine hydrochloride.

  • Heat the reaction mixture in a sealed tube at elevated temperatures (e.g., 120 °C) for several hours.[12]

  • Trustworthiness & Causality: This second substitution occurs at the C2 position. It typically requires more forcing conditions (higher temperature, acid catalysis) than the first substitution at C4. The acid catalyst protonates a ring nitrogen, further activating the remaining chlorine atom for nucleophilic attack. The choice of a high-boiling point solvent is necessary to achieve the required reaction temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture. The crude Brigatinib product is typically isolated by precipitation after adjusting the pH, followed by extraction and purification via column chromatography or recrystallization to achieve high purity (>99.9%).[11][12]

Summary of Key Synthetic Principles

PrincipleRationale & ExplanationApplication in Protocol
Regioselectivity The electronic properties of the pyrimidine ring make the C4 position more electrophilic and thus more reactive to SNAr than the C2 position. The C5 position is least reactive.Enables the stepwise, controlled addition of two different aniline nucleophiles.
Reaction Conditions The first SNAr can proceed under milder conditions (moderate temperature, weak base). The second SNAr requires more forcing conditions (high heat, acid catalysis) to overcome the lower reactivity of the C2 position.Protocol 1 uses 65°C and K₂HPO₄. Protocol 2 uses 120°C and an acid catalyst.
Solvent Choice Polar aprotic solvents (e.g., DMF, DMAc) or high-boiling alcohols (e.g., 2-pentanol) are used to ensure solubility of reagents and to achieve necessary reaction temperatures.DMF is used in the first step; 2-pentanol or DME in the second.
Purification High purity is essential for pharmaceutical applications. Purification methods like recrystallization, pulping, or column chromatography are employed to remove impurities and byproducts.Final product purity of >99.9% is targeted.[11]

Conclusion

This compound and, more broadly, polychlorinated pyrimidines are foundational building blocks in the synthesis of advanced kinase inhibitors. The inherent reactivity and regioselectivity of the pyrimidine core enable complex drug molecules like Brigatinib to be assembled through logical and controllable synthetic routes, primarily leveraging the sequential nucleophilic aromatic substitution reaction. Understanding the principles behind the differential reactivity of each position on the pyrimidine ring is paramount for medicinal chemists to rationally design and execute the synthesis of next-generation targeted therapies. The protocols and insights provided herein serve as a guide for researchers in the field of drug development, demonstrating a field-proven pathway to a clinically significant kinase inhibitor.

References

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2023). Journal of Medicinal Chemistry. [Link]

  • Garg, M., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Biomedicine & Pharmacotherapy. [Link]

  • Synthesis method of brigatinib intermediate. (2021).
  • Hennessy, E. J., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. [Link]

  • Hennessy, E. J., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. PubMed. [Link]

  • Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research. [Link]

  • Preparation method of ALK inhibitor Brigatinib. (2020).
  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. (2016). ResearchGate. [Link]

  • Preparation method of ALK inhibitor brigatinib. (2020).
  • Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. (2015).
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). PubMed. [Link]

  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. (2013). ACS Publications. [Link]

  • One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. (2013). PubMed. [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (2015). NIH National Library of Medicine. [Link]

  • Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents.... (n.d.). ResearchGate. [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... (2017). PubMed. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). PMC. [Link]

  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. (2013). American Chemical Society. [Link]

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014). PubMed. [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). ResearchGate. [Link]

  • Design and synthesis of CK2 inhibitors. (2011). PubMed. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). NIH National Library of Medicine. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC - PubMed Central. [Link]

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. (2020). PubMed. [Link]

  • Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl).... (2013). PubMed. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]

Sources

Application Note: Strategies for the Analytical Derivatization of 5-Chloro-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

5-Chloro-2-ethoxypyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of targeted therapeutics.[1] The pyrimidine scaffold is central to a wide array of biologically active molecules, making the accurate detection and quantification of such intermediates critical for process control, impurity profiling, and metabolic studies.[2][3][4]

However, the direct analysis of this compound, particularly at trace levels, presents distinct challenges. For Gas Chromatography-Mass Spectrometry (GC-MS), its moderate polarity and potential for thermal instability can lead to poor peak shape and reduced sensitivity. For Liquid Chromatography-Mass Spectrometry (LC-MS), its modest ionization efficiency in common sources like electrospray ionization (ESI) can limit detection sensitivity, a crucial factor in genotoxic impurity analysis and pharmacokinetic studies.[5][6]

Chemical derivatization offers a robust solution to overcome these limitations.[7][8] By chemically modifying the analyte, we can significantly improve its analytical properties, such as volatility for GC or ionization efficiency for LC-MS, thereby enhancing chromatographic performance and detection sensitivity.[9][10] This application note details two primary derivatization strategies for this compound, providing the scientific rationale and step-by-step protocols for researchers in pharmaceutical and chemical analysis.

Rationale for Derivatization

The primary goal of derivatization is to convert an analyte into a form that is more amenable to separation and detection by the chosen analytical platform.[7] The selection of a derivatization strategy is dictated by the analyte's structure and the analytical technique to be employed.

  • For GC-MS Analysis: The objective is to increase the analyte's volatility and thermal stability. This is typically achieved by replacing active hydrogen atoms with non-polar groups.[9] Silylation, the introduction of a trimethylsilyl (TMS) group, is one of the most common and effective methods for this purpose.[11][12][13] Although this compound lacks highly reactive protons (e.g., -OH, -NH2), silylation can still improve its chromatographic behavior by masking any potential active sites on the heterocyclic ring and improving thermal stability.

  • For LC-MS/MS Analysis: The goal is to enhance ionization efficiency for more sensitive detection. This is accomplished by introducing a functional group that is easily ionized, such as a basic amine which readily forms a protonated molecule [M+H]⁺ in positive-mode ESI.[5][6] The chlorine atom at the C5 position of the pyrimidine ring is an ideal target for a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a suitable nucleophile.[14][15][16] By using a nucleophile that contains a tertiary amine, a permanent positive charge or an easily protonated site can be tagged onto the parent molecule.

Experimental Workflows & Protocols

The following section outlines detailed protocols for two validated derivatization approaches. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Strategy 1: Silylation for Enhanced GC-MS Volatility

This protocol describes the formation of a trimethylsilyl (TMS) derivative to improve the volatility and thermal stability of this compound. The primary silylating agent used is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly reactive reagent.

  • Sample Preparation: Accurately weigh 1 mg of the sample containing this compound into a 2 mL autosampler vial. If in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will consume the silylating reagent.[11][12]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous Pyridine or Acetonitrile) to dissolve the sample residue.

  • Derivatization Reaction: Add 100 µL of MSTFA to the vial. For analytes that are difficult to silylate, 1% Trimethylchlorosilane (TMCS) can be included in the MSTFA as a catalyst.

  • Incubation: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.[17]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard high-performance gas chromatograph.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A low-polarity column suitable for a wide range of derivatized compounds.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Inlet Temp. 250°CEnsures rapid volatilization of the TMS derivative.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA general-purpose temperature program to separate the derivative from reagent artifacts.
MS System Agilent 5977B or equivalentStandard quadrupole mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS providing reproducible fragmentation patterns.
MS Source Temp. 230°CStandard source temperature.
MS Quad Temp. 150°CStandard quadrupole temperature.
Scan Range 50 - 450 m/zCovers the expected mass of the derivatized product and its fragments.
Strategy 2: Amine Tagging for Enhanced LC-MS/MS Sensitivity

This protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction to replace the C5-chlorine with an amine-containing moiety, thereby introducing a highly ionizable "tag" for sensitive ESI-MS/MS analysis.[14][16] We will use 3-(Dimethylamino)-1-propanol as the nucleophile.

  • Sample Preparation: Dissolve approximately 5 mg of the sample containing this compound in 1 mL of anhydrous N,N-Dimethylformamide (DMF) in a 4 mL vial.

  • Reagent Addition: Add 1.5 equivalents of 3-(Dimethylamino)-1-propanol and 2.0 equivalents of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Derivatization Reaction: Seal the vial and heat the reaction mixture at 80-100°C for 4-8 hours. The reaction progress can be monitored by TLC or a rapid LC-MS analysis.[18]

  • Work-up: After cooling, dilute the reaction mixture with 5 mL of water and extract three times with 5 mL of ethyl acetate.

  • Sample Finalization: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

ParameterSettingRationale
LC System Waters ACQUITY UPLC or equivalentHigh-performance system for efficient separation.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard column for separating small polar to moderately non-polar molecules.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA typical gradient for screening and analysis.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
MS System Triple Quadrupole (e.g., Sciex 7500)Required for high-sensitivity MRM/SRM analysis.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, ionizable molecules; positive mode targets the protonated amine tag.
Key Voltages Capillary: 2.5 - 3.5 kVOptimized for stable spray and maximum ion signal.[5][19]
Detection Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Visualization of Workflows and Mechanisms

Diagrams help clarify the decision-making process and the underlying chemistry of the derivatization protocols.

G cluster_0 Analytical Approach cluster_1 Gas Chromatography Path cluster_2 Liquid Chromatography Path Analyte This compound Sample Deriv Derivatization Strategy Selection Analyte->Deriv GC_Path Increase Volatility & Thermal Stability Deriv->GC_Path GC Target LC_Path Enhance Ionization Efficiency Deriv->LC_Path LC-MS Target Silylation Silylation (e.g., with MSTFA) GC_Path->Silylation GCMS GC-MS Analysis Silylation->GCMS SNAr SNAr Reaction with Amine-Tagged Nucleophile LC_Path->SNAr LCMS LC-MS/MS Analysis SNAr->LCMS

Caption: Workflow for selecting a derivatization strategy.

Caption: SNAr derivatization for LC-MS/MS analysis.

System Suitability and Troubleshooting

A robust analytical method requires verification of its performance.

  • Expected Outcomes: Successful derivatization should result in a significant improvement in analytical response. For GC-MS, expect a sharper, more symmetrical peak for the TMS derivative compared to the underivatized analyte. For LC-MS/MS, the derivatized product should exhibit a signal enhancement of at least one to two orders of magnitude in MRM mode.

  • System Suitability: Before sample analysis, inject a derivatized standard to confirm retention time, peak shape, and signal intensity. The relative standard deviation (%RSD) for replicate injections should be <15%.

  • Troubleshooting:

IssuePossible CauseRecommended Solution
Low/No Derivatization Yield Presence of moisture (silylation); Inactive reagents; Insufficient temperature/time.Ensure sample is anhydrous. Use fresh derivatization reagents. Optimize reaction conditions.
Multiple Peaks for Derivative Side reactions; Incomplete reaction; Isomer formation.Check reagent purity. Drive reaction to completion. For silylation, ensure complete derivatization of all active sites.[11]
Poor Peak Shape Active sites in GC liner/column; Improper LC mobile phase pH.Use a deactivated GC liner. For LC, ensure mobile phase pH is at least 2 units below the pKa of the protonated amine.
High Background Signal Excess derivatization reagent (silylation); Matrix effects (LC-MS).Optimize GC temperature program to separate analyte from reagent peaks. Improve sample clean-up or adjust chromatographic gradient for LC-MS.

Conclusion

The analytical derivatization of this compound is an essential strategy for achieving the sensitivity and robustness required in modern pharmaceutical and chemical analysis. Silylation with MSTFA provides a reliable path to GC-MS analysis by enhancing volatility and thermal stability. For high-sensitivity applications, a targeted SNAr reaction to introduce an ionizable amine tag is a superior approach for LC-MS/MS, enabling trace-level quantification. The protocols and insights provided in this note serve as a comprehensive guide for researchers to develop and validate high-performance analytical methods for this important heterocyclic intermediate.

References

  • Cremonesi, A., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. Available at: [Link]

  • Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Available at: [Link]

  • Millennium Specialty Chemicals. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available at: [Link]

  • Cremonesi, A., et al. (2021). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinica Chimica Acta. Available at: [Link]

  • The Bumbling Biochemist. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • Ranjbar-Karimi, R., et al. (2023). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides. ResearchGate. Available at: [Link]

  • Bicchi, C., et al. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Cremonesi, A., et al. (2021). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Semantic Scholar. Available at: [Link]

  • PLOS. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Available at: [Link]

  • Tzanavaras, P. D. (Ed.). (n.d.). Derivatization in Analytical Chemistry. Frederick National Laboratory for Cancer Research. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry. Available at: [Link]

  • MDPI Books. (n.d.). Derivatization in Analytical Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • SpectraBase. (n.d.). 5-Chloro-2-methoxypyrimidine. Available at: [Link]

  • Semantic Scholar. (2022). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available at: [Link]

  • Ramesh, A., Sundar, P. S., & Murti, V. V. S. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available at: [Link]

  • Sandra, P., & David, F. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Available at: [Link]

  • Randerath, K. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Brown, D. G., & Boström, J. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Derivatization in Analytical Chemistry-II. Available at: [Link]

  • Tzanavaras, P. D. (Ed.). (2022). Derivatization in Analytical Chemistry. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. Available at: [Link]

Sources

High-Throughput Screening of 5-Chloro-2-ethoxypyrimidine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Pyrimidine derivatives are integral to a wide range of pharmaceuticals, including anticancer, antiviral, and antimicrobial drugs.[1][2][4][5] The 5-Chloro-2-ethoxypyrimidine moiety, in particular, represents a privileged scaffold, with analogs demonstrating potential as kinase inhibitors, anti-inflammatory agents, and modulators of other key cellular pathways.[1][4] High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large libraries of such analogs to identify novel hit compounds for drug discovery programs.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening campaign for this compound analogs. We will delve into the critical aspects of assay development, primary and secondary screening, and hit confirmation, with a focus on biochemical kinase inhibition assays as a primary application.

Part 1: Assay Development and Miniaturization

The foundation of any successful HTS campaign is a robust and reliable assay.[9] For screening this compound analogs, which are often designed as kinase inhibitors, a fluorescence-based kinase assay is a common and effective choice.[10][11]

Principle of a Fluorescence-Based Kinase Assay

Many fluorescence-based kinase assays are designed to be homogeneous, "mix-and-read" formats, which are ideal for HTS. A popular approach is to quantify the amount of ADP produced, a universal product of the kinase reaction. This is achieved using a coupled enzyme system that ultimately generates a fluorescent signal proportional to kinase activity. Alternatively, Förster Resonance Energy Transfer (FRET) or Luminescence Resonance Energy Transfer (LRET) assays can be employed, where a labeled substrate, upon phosphorylation by the kinase, leads to a change in the fluorescent signal.[12][13][14][15]

Protocol: Kinase Assay Development

Objective: To develop a robust, miniaturized (384-well format) fluorescence-based assay to screen for inhibitors of a target kinase.

Materials:

  • Target Kinase (e.g., a serine/threonine or tyrosine kinase)

  • Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (optimized for kinase activity)

  • Fluorescence-based ADP detection kit or FRET/LRET reagents

  • Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • Dimethyl Sulfoxide (DMSO)

  • 384-well, low-volume, black microplates

Procedure:

  • Enzyme Titration: Determine the optimal kinase concentration by performing a serial dilution of the kinase while keeping the substrate and ATP concentrations constant. The goal is to find a kinase concentration that yields a robust signal well above the background and is in the linear range of the reaction.

  • Substrate and ATP Titration: Determine the Michaelis-Menten constant (Km) for both the substrate and ATP. For an inhibitor screen, it is often recommended to use ATP at or near its Km value to be able to identify both competitive and non-competitive inhibitors.

  • Assay Miniaturization and Optimization: Transition the assay from a 96-well to a 384-well format.[9] Optimize reagent volumes, incubation times, and DMSO tolerance. A final DMSO concentration of 0.1% to 1% is typical in HTS.[9]

  • Assay Validation: Perform a "dry run" of the assay using only positive and negative controls to assess its quality and reproducibility.[9]

Data Analysis and Quality Control: The Z'-Factor

The quality of an HTS assay is paramount and is statistically quantified by the Z'-factor.[16] The Z'-factor is a measure of the statistical effect size of the assay and reflects both the dynamic range of the signal and the data variation.[16][17]

Z'-Factor Calculation: Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

  • SD: Standard Deviation

An ideal Z'-factor is 1, while a value between 0.5 and 1.0 is considered excellent for HTS.[16][18][19] An assay with a Z' < 0.5 requires further optimization before proceeding to a full-scale screen.[9][16]

Parameter Acceptable Range Interpretation
Z'-Factor 0.5 - 1.0Excellent assay quality, suitable for HTS.[16][18]
Signal-to-Background (S/B) > 5Indicates a sufficient dynamic range.
Coefficient of Variation (%CV) < 15%Demonstrates good reproducibility of the assay.

Part 2: High-Throughput Screening Workflow

A typical HTS campaign follows a tiered approach, starting with a primary screen of the entire compound library, followed by more rigorous secondary and confirmatory assays for the initial "hits".

HTS Workflow Diagram

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays Primary_Screen Primary Screen (Single Concentration) Data_Analysis_1 Data Analysis (Z-score, % Inhibition) Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification (Thresholding) Data_Analysis_1->Hit_Identification Hit_Confirmation Hit Confirmation (Re-test from source plate) Hit_Identification->Hit_Confirmation Primary Hits Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response SAR_Analysis Preliminary SAR Dose_Response->SAR_Analysis Secondary_Assay Secondary Assays (e.g., Orthogonal Assay) SAR_Analysis->Secondary_Assay Confirmed Hits Cell_Based_Assay Cell-Based Assays (Cytotoxicity, Target Engagement) Secondary_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol: Primary Screen

Objective: To screen a library of this compound analogs at a single concentration to identify initial "hits".

Procedure:

  • Compound Plating: Using automated liquid handlers, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of 384-well assay plates. A typical screening concentration is 10 µM.[9]

  • Reagent Addition: Add the target kinase, substrate, and ATP to the assay plates.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add the detection reagent (e.g., ADP detection mix) and incubate as required.

  • Data Acquisition: Read the plates on a fluorescence plate reader.

Data Analysis: Hit Identification

Primary screen data is typically normalized to the controls on each plate. The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - [(Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control)])

A common method for hit selection is to use a Z-score, which represents the number of standard deviations a compound's signal is from the mean of the sample population.[20] A Z-score threshold (e.g., Z-score < -3 for an inhibition assay) is often used to define a "hit".

Part 3: Hit Confirmation and Secondary Assays

Initial hits from the primary screen must be subjected to a rigorous validation process to eliminate false positives and confirm their activity.[21][22]

Protocol: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Procedure:

  • Cherry-Picking: Select the primary hits from the source plates and create a new plate.

  • Dose-Response Curves: Perform serial dilutions of the confirmed hits (typically 8 to 10 concentrations) and test them in the primary assay to generate dose-response curves.

  • IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Secondary and Orthogonal Assays

To increase confidence in the confirmed hits, it is crucial to test them in a secondary, orthogonal assay.[23] This assay should have a different detection method or principle to rule out compound interference with the primary assay format. For example, if the primary screen was a fluorescence-based ADP detection assay, a luminescence-based ATP depletion assay could be used as an orthogonal assay.

Cell-Based Assays

Promising hits should be further evaluated in cell-based assays to assess their cellular permeability, cytotoxicity, and on-target activity in a more physiologically relevant context.[6]

Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of the hit compounds on a relevant cell line.

Materials:

  • Human cell line (e.g., a cancer cell line overexpressing the target kinase)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the hit compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[24]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percent cell viability against the compound concentration to determine the CC50 (the concentration at which 50% of cell viability is inhibited).

Hit Triage and Preliminary Structure-Activity Relationship (SAR)

The data from the primary screen, dose-response, secondary assays, and cytotoxicity assays are integrated to triage the hits.[23] At this stage, a preliminary analysis of the structure-activity relationship (SAR) is performed to identify chemical scaffolds that are amenable to further optimization.[9] This involves grouping compounds with similar structures and observing how small chemical modifications affect their potency and selectivity.

Conclusion

The high-throughput screening of this compound analogs is a powerful approach for the discovery of novel therapeutic agents. A successful HTS campaign relies on a well-designed and validated assay, a systematic screening workflow, and a rigorous hit confirmation process. By following the protocols and guidelines outlined in this document, researchers can effectively navigate the complexities of HTS and identify promising lead compounds for further drug development.

References

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

  • Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. UIC Indigo. Retrieved from [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Retrieved from [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Retrieved from [Link]

  • On HTS: Z-factor. On HTS. Retrieved from [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PubMed. Retrieved from [Link]

  • High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Retrieved from [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Retrieved from [Link]

  • An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. PubMed Central. Retrieved from [Link]

  • Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. PubMed Central. Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Cytation. Retrieved from [Link]

  • Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Retrieved from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed. Retrieved from [Link]

  • What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Understanding Assay Performance Metrics. Indigo Biosciences. Retrieved from [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • High-Throughput Screening Using Small Molecule Libraries. News-Medical.Net. Retrieved from [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. Semantic Scholar. Retrieved from [Link]

  • High-Throughput Screening for Kinase Inhibitors. ElectronicsAndBooks. Retrieved from [Link]

  • High-throughput screening for kinase inhibitors. AMiner. Retrieved from [Link]

  • High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • (PDF) Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. ResearchGate. Retrieved from [Link]

  • High Throughput Screening (HTS). Sygnature Discovery. Retrieved from [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Retrieved from [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. Retrieved from [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. Retrieved from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Retrieved from [Link]

  • High Throughput Drug Screening. Sygnature Discovery. Retrieved from [Link]

  • Data normalization methods recommended for the analysis of HTS and HCS... ResearchGate. Retrieved from [Link]

  • HTS Data Integration. Apix-Drive. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-ethoxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and answers to frequently encountered challenges in this synthetic process. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and efficient route to synthesize this compound is via a nucleophilic aromatic substitution (SNAr) reaction, a specific application of the Williamson ether synthesis. This method involves the reaction of 2,5-dichloropyrimidine with sodium ethoxide. The ethoxide ion acts as a nucleophile, selectively displacing the chlorine atom at the C2 position, which is more activated towards nucleophilic attack than the chlorine at the C5 position.

Reaction Scheme:

The success of this synthesis is highly dependent on several critical parameters, including the quality of the sodium ethoxide, the exclusion of moisture, and precise temperature control.

Overall Synthesis Workflow

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis reagents Reagents (2,5-Dichloropyrimidine, Anhydrous Ethanol, Sodium Ethoxide) glassware Dry Glassware (Inert Atmosphere Setup) setup Assemble Reactor (Under N2 or Ar) glassware->setup dissolve Dissolve 2,5-Dichloropyrimidine in Anhydrous Solvent (e.g., EtOH, THF) setup->dissolve add_naoet Slowly Add Sodium Ethoxide Solution dissolve->add_naoet react Stir at Controlled Temperature (e.g., 0°C to RT) add_naoet->react monitor Monitor Progress (TLC, GC, or HPLC) react->monitor quench Quench Reaction (e.g., with water or sat. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify Crude Product (Column Chromatography or Distillation) concentrate->purify analyze Characterize Final Product (NMR, LC-MS, GC-MS) purify->analyze

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or the conversion is incomplete. What are the primary causes?

A drop in yield is a frequent issue that can often be traced back to a few key areas.[1] A systematic check of your reagents and conditions is the best approach.

  • Inactive Sodium Ethoxide: Sodium ethoxide is extremely sensitive to moisture and air. Exposure to atmospheric humidity will cause it to hydrolyze to sodium hydroxide and ethanol, reducing its potency as a nucleophile. Always use freshly prepared or properly stored sodium ethoxide from a recently opened container.[2]

  • Presence of Moisture: The reaction must be conducted under strictly anhydrous conditions. Any water in the solvent or on the glassware will consume the sodium ethoxide. Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be run under an inert atmosphere (Nitrogen or Argon).[3]

  • Insufficient Stoichiometry: While a 1:1 molar ratio is theoretically required, in practice, a slight excess (e.g., 1.1-1.2 equivalents) of sodium ethoxide is often used to drive the reaction to completion and to compensate for any minor hydrolysis.[2]

  • Low Reaction Temperature or Insufficient Time: Nucleophilic aromatic substitution on this heterocyclic system may require specific thermal energy. If the reaction is stalling at room temperature, a modest increase in temperature (e.g., to 40-50 °C) may be necessary. Monitor the reaction by TLC or HPLC to ensure it has run to completion before initiating work-up.[2][4]

Q2: I'm observing significant impurities in my final product. How can I identify and minimize them?

Impurity profiling is crucial for a clean synthesis. The most common impurities are typically related to the reactants or incomplete conversion.

  • Unreacted Starting Material: The presence of 2,5-dichloropyrimidine is a clear sign of incomplete conversion. See the troubleshooting steps in Q1 to address this.

  • Di-substituted Byproduct (2,5-diethoxypyrimidine): Although the C2 position is more reactive, forcing the reaction conditions (e.g., high temperature or prolonged reaction time) can sometimes lead to the substitution of the second chlorine atom. This can be minimized by careful temperature control and monitoring the reaction to stop it once the starting material is consumed.

  • Hydrolysis Products (e.g., 5-Chloro-2-hydroxypyrimidine): If moisture is present during the reaction or work-up, hydrolysis of either the starting material or the product can occur.[5] Ensure anhydrous conditions are maintained throughout.

  • Identification Techniques:

    • LC-MS is an invaluable tool for identifying impurities. It provides the mass-to-charge ratio of the components, allowing you to quickly determine if unexpected peaks correspond to starting material, over-reacted products, or hydrolysis byproducts.[6][7]

    • GC-MS is effective for analyzing volatile impurities and can provide clear separation and identification.[4]

    • ¹H NMR can identify impurities if they are present in significant quantities (>1-5%). Look for characteristic peaks of the starting material or other byproducts.

Q3: What are the critical safety precautions for handling sodium ethoxide?

Sodium ethoxide is a hazardous material that requires careful handling to ensure personal and laboratory safety.[8][9]

  • Corrosive and Caustic: It causes severe skin burns and eye damage.[8][9] Always wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical safety goggles, and a lab coat.[10] An eyewash station and safety shower should be immediately accessible.[10]

  • Flammable Solid: Sodium ethoxide is a flammable solid and can self-heat or even catch fire, especially on contact with water.[9][11] Keep it away from heat, sparks, and open flames.[8] Ground and bond containers when transferring the powder to prevent static discharge.[10]

  • Water Reactivity: It reacts violently and exothermically with water or moist air. This reaction can generate enough heat to ignite the ethanol produced. Never use water as an extinguishing agent.[9] Use dry chemical powder or sand.[11]

  • Handling and Storage: Handle and store sodium ethoxide under an inert, dry atmosphere (e.g., a nitrogen-filled glovebox or under a nitrogen blanket).[10] Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like acids, water, and alcohols.[8]

Q4: I am scaling up this synthesis from grams to kilograms. What new challenges should I anticipate?

Scaling up a reaction introduces new variables that can significantly impact yield and safety.[1]

  • Heat and Mass Transfer: In large reactors, inefficient mixing can create localized "hot spots" or areas of high concentration, which can lead to side reactions and impurity formation. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[1]

  • Exotherm Control: This reaction is exothermic. What is easily managed in a lab flask can become a dangerous runaway reaction in a large vessel. The addition of the sodium ethoxide solution must be done slowly and in a controlled manner, with careful monitoring of the internal reaction temperature. Ensure the reactor's cooling system is adequate to handle the heat load.[1][4]

  • Reagent Addition: A slow, subsurface addition of the sodium ethoxide is often preferred at a larger scale to ensure rapid mixing and prevent localized high concentrations at the surface.

  • Work-up and Isolation: Quenching a large volume of reactive material requires careful planning. The quench should be done slowly and with cooling to manage the heat generated. Extraction and phase separation can also be more challenging at a larger scale.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield / No Reaction 1. Inactive/hydrolyzed sodium ethoxide.1a. Use fresh sodium ethoxide from a sealed container or prepare it fresh from sodium metal and anhydrous ethanol.[2]
2. Presence of moisture in reagents or glassware.2a. Oven-dry all glassware. Use anhydrous grade solvents. Run the reaction under an inert (N₂ or Ar) atmosphere.[3]
3. Insufficient reaction temperature or time.3a. Allow the reaction to stir longer at room temperature. If still incomplete, warm gently (e.g., 40-50 °C) while monitoring by TLC/GC.[2]
Multiple Spots on TLC / Peaks in GC/LC 1. Incomplete conversion.1a. See solutions for "Low Yield". Check stoichiometry and consider using a slight excess (1.1 eq) of sodium ethoxide.[2]
2. Formation of di-substituted byproduct.2a. Avoid excessive heating or prolonged reaction times. Add sodium ethoxide at a lower temperature (e.g., 0 °C) and allow the reaction to warm to RT slowly.
3. Hydrolysis of starting material or product.3a. Ensure strictly anhydrous conditions during reaction and work-up. Use a non-aqueous workup if possible.[5]
Reaction is Exothermic / Hard to Control 1. Rate of sodium ethoxide addition is too fast.1a. Add the sodium ethoxide solution slowly via an addition funnel or syringe pump.[4]
2. Inadequate cooling.2a. Use an ice bath or a cryo-cooler to maintain the desired internal temperature during the addition.
Product is Dark/Discolored 1. Thermal degradation.1a. Avoid excessive temperatures during the reaction and purification. Use vacuum distillation at a lower temperature if applicable.[4]
2. Formation of polymeric byproducts.2a. Purify via column chromatography or by treating a solution of the crude product with activated carbon before filtration and concentration.[4]
Troubleshooting Decision Workflow

G start Analysis Shows Poor Result (Low Yield / High Impurity) check_conversion Is Starting Material (SM) Present in Product? start->check_conversion check_naoet Check Sodium Ethoxide: 1. Is it fresh/anhydrous? 2. Was stoichiometry correct (1.1 eq)? check_conversion->check_naoet Yes check_impurity Is the Main Impurity NOT the Starting Material? check_conversion->check_impurity No rerun_naoet Action: Rerun reaction with fresh/more NaOEt. check_naoet->rerun_naoet No check_conditions Check Reaction Conditions: 1. Was it fully anhydrous? 2. Was time/temp sufficient? check_naoet->check_conditions Yes rerun_conditions Action: Rerun under strict anhydrous conditions. Increase time or temp moderately. check_conditions->rerun_conditions No analyze_impurity Identify Impurity by LC-MS: - M+18 peak? -> Hydrolysis - M+EtO-Cl peak? -> Di-substitution check_impurity->analyze_impurity Yes fix_hydrolysis Action: Ensure strict anhydrous conditions during reaction AND work-up. analyze_impurity->fix_hydrolysis Hydrolysis fix_disub Action: Lower reaction temperature. Reduce reaction time. Use 1.0 eq of NaOEt. analyze_impurity->fix_disub Di-substitution

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Key Experiment 1: Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale. All operations involving sodium ethoxide should be performed in a fume hood under an inert atmosphere.

Materials:

  • 2,5-Dichloropyrimidine

  • Sodium ethoxide (solid or as a 21% solution in ethanol)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, dissolve 2,5-dichloropyrimidine (1.0 eq) in anhydrous ethanol (or THF) to make a ~0.5 M solution.

  • Sodium Ethoxide Addition: If using solid sodium ethoxide, dissolve it (1.1 eq) in a separate flask with anhydrous ethanol and transfer it to the addition funnel. If using a solution, charge the addition funnel directly.

  • Reaction: Cool the solution of 2,5-dichloropyrimidine to 0 °C using an ice bath. Slowly add the sodium ethoxide solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until reaction monitoring (e.g., GC or TLC) indicates the complete consumption of the starting material.[2]

  • Work-up: Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Isolation: Remove the bulk of the ethanol/THF under reduced pressure using a rotary evaporator. Partition the remaining residue between water and an organic solvent like DCM or EtOAc.[2]

  • Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Key Experiment 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Disclaimer: This is a general method for purity assessment and may require optimization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Method:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    18.0 10 90
    18.1 90 10

    | 20.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a ~1 mg/mL solution of the product in a 50:50 mixture of acetonitrile and water.[7]

Analysis: Calculate purity based on the area percentage of the main product peak relative to the total area of all observed peaks.

References

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% - Safety Data Sheet. [Link]

  • Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS - Material Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]

  • Sciencemadness Wiki. (2019). Sodium ethoxide. [Link]

  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

  • Chemistry Stack Exchange. (2018). How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway?[Link]

Sources

common side products in 5-Chloro-2-ethoxypyrimidine synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-ethoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and supported by cited literature to ensure scientific integrity.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its successful preparation with high purity is crucial for the quality and efficacy of the final active pharmaceutical ingredient. The synthesis, while conceptually straightforward, can be prone to the formation of several side products that may complicate purification and compromise the yield and purity of the desired compound.

This guide will walk you through the common synthetic routes, the typical impurities encountered, and effective methods for their removal, ensuring you can achieve a high-quality product consistently.

Common Synthetic Pathways and Troubleshooting

The synthesis of this compound can be approached through two primary routes. Each pathway has its own set of potential side reactions and purification challenges.

cluster_0 Synthetic Routes for this compound 2_5_dichloropyrimidine 2,5-Dichloropyrimidine target_product This compound 2_5_dichloropyrimidine->target_product Nucleophilic Aromatic Substitution sodium_ethoxide Sodium Ethoxide sodium_ethoxide->target_product 2_hydroxy_5_chloropyrimidine 2-Hydroxy-5-chloropyrimidine 2_ethoxy_5_chloropyrimidine_intermediate 5-Chloro-2-chloropyrimidine (Intermediate) 2_hydroxy_5_chloropyrimidine->2_ethoxy_5_chloropyrimidine_intermediate Chlorination chlorinating_agent Chlorinating Agent (e.g., POCl3) chlorinating_agent->2_ethoxy_5_chloropyrimidine_intermediate 2_ethoxy_5_chloropyrimidine_intermediate->target_product Ethoxylation (less common) ethanolic_base Ethanol/Base ethanolic_base->target_product

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Route 1: Nucleophilic Substitution of 2,5-Dichloropyrimidine

This is a common and direct method for the synthesis of this compound.

Q1: I am seeing a significant amount of starting material (2,5-Dichloropyrimidine) remaining in my reaction mixture. How can I improve the conversion?

A1: Incomplete conversion is a frequent issue and can be addressed by optimizing several reaction parameters:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature. Nucleophilic aromatic substitutions on pyrimidine rings can be sluggish. Consider a modest increase in temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

  • Stoichiometry of Sodium Ethoxide: Using a slight excess of sodium ethoxide (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can promote the formation of di-ethoxylated byproducts.

  • Moisture Content: Sodium ethoxide is highly sensitive to moisture. Ensure that your solvent (typically ethanol) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture will consume the ethoxide, reducing its effective concentration and hindering the reaction.

Q2: My final product is contaminated with a di-ethoxylated impurity. What is this and how can I prevent its formation?

A2: The di-ethoxylated impurity is likely 2,5-diethoxypyrimidine. It forms when both chlorine atoms on the starting material, 2,5-dichloropyrimidine, are substituted by the ethoxide nucleophile.

  • Controlling Stoichiometry: The most critical factor in preventing this side reaction is to use a controlled amount of sodium ethoxide, ideally not exceeding 1.2 equivalents.

  • Temperature Control: Running the reaction at a lower temperature can increase the selectivity for monosubstitution. The chlorine at the 2-position is generally more activated towards nucleophilic substitution than the one at the 5-position. Lowering the temperature can help exploit this difference in reactivity.

  • Slow Addition: Adding the sodium ethoxide solution slowly to the solution of 2,5-dichloropyrimidine can help maintain a low concentration of the nucleophile, favoring the monosubstituted product.

Q3: I have an impurity that I suspect is 5-chloro-2-hydroxypyrimidine. How did this form and how can I remove it?

A3: The presence of 5-chloro-2-hydroxypyrimidine, or its tautomer 5-chloro-pyrimidin-2(1H)-one, is a result of hydrolysis.

  • Cause of Formation: This impurity can form if there is water present in the reaction workup, or if the starting 2,5-dichloropyrimidine is contaminated with its hydrolyzed counterpart. The ethoxy group of the product can also be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.

  • Prevention: To prevent its formation, ensure all workup steps are performed under anhydrous conditions until the reaction is quenched. Use dried solvents and reagents.

  • Removal: 5-chloro-2-hydroxypyrimidine is significantly more polar than the desired product. It can typically be removed by:

    • Column Chromatography: Using a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) will allow the less polar this compound to elute first, while the more polar hydroxypyrimidine will be retained on the column.

    • Acid/Base Extraction: The hydroxypyrimidine has a slightly acidic proton and can be extracted into a dilute aqueous base (e.g., 1M sodium carbonate solution). However, care must be taken as the desired product may also be sensitive to prolonged exposure to strong bases.

Route 2: Chlorination of 2-Hydroxy-5-chloropyrimidine followed by Ethoxylation

This two-step approach is also a viable method.

Q4: After the chlorination of 2-hydroxy-5-chloropyrimidine with phosphorus oxychloride (POCl3), my crude product seems to be a mixture. What are the likely impurities?

A4: The chlorination step can lead to several impurities if not carried out under optimal conditions.

  • Unreacted Starting Material: Incomplete reaction will leave 2-hydroxy-5-chloropyrimidine in your product. This can be due to insufficient heating, a short reaction time, or a suboptimal amount of the chlorinating agent.

  • Hydrolyzed Product: If the workup is not carefully controlled, the intermediate 2,5-dichloropyrimidine can hydrolyze back to 2-hydroxy-5-chloropyrimidine.

  • Phosphorous Byproducts: The use of POCl3 will generate phosphorous-containing byproducts, which must be carefully quenched and removed during the workup.[1]

Q5: How can I ensure a complete chlorination reaction and a clean workup?

A5: To maximize the yield and purity of the chlorinated intermediate:

  • Reaction Conditions: The reaction with POCl3 often requires high temperatures (reflux) and may benefit from the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline.[2]

  • Workup Procedure: The reaction mixture is typically quenched by pouring it slowly onto crushed ice. This must be done with extreme caution in a well-ventilated fume hood due to the vigorous reaction of POCl3 with water. The product can then be extracted with an organic solvent like dichloromethane.

  • Purification of the Intermediate: It is often beneficial to purify the 2,5-dichloropyrimidine intermediate by recrystallization or a quick filtration through a plug of silica gel before proceeding to the ethoxylation step. This will remove any unreacted starting material and baseline impurities.

Purification and Analysis of this compound

Q6: What is the most effective method for purifying the final product?

A6: The choice of purification method depends on the nature and quantity of the impurities.

Purification MethodTarget ImpuritiesNotes
Recrystallization Unreacted starting materials, less soluble byproductsAn effective method for removing small amounts of impurities. A common solvent system is ethanol/water or hexanes.
Column Chromatography Polar impurities (e.g., hydroxypyrimidines), non-polar impurities (e.g., di-ethoxylated byproduct)A highly effective but less scalable method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is typically used.
Distillation Non-volatile impuritiesIf the product is a liquid or a low-melting solid, vacuum distillation can be an option. However, care must be taken as pyrimidines can be thermally sensitive.

Q7: Which analytical techniques are best for assessing the purity of my this compound?

A7: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly employed.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product and identifying any structurally related impurities.

  • Melting Point: For solid products, a sharp melting point range is a good indicator of high purity.

cluster_1 Purification and Analysis Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Check (TLC, NMR) Crude_Product->Initial_Analysis Purification Purification (Recrystallization or Chromatography) Initial_Analysis->Purification Final_Analysis Final Purity and Identity Confirmation (HPLC, GC-MS, NMR, Melting Point) Purification->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: A typical workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a celite pad.

  • Slowly add water to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Protocol 2: HPLC Analysis
  • Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 30% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

References

  • The Royal Society of Chemistry. (n.d.). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. Retrieved from [Link]

  • Campaign for Safe Cosmetics. (n.d.). Ethoxylated Ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Google Patents. (n.d.). US10099984B2 - Narrow range alcohol alkoxylates and derivatives thereof.
  • Google Patents. (n.d.). CN105732514A - Synthetic method of 4,6-dichloropyrimidine.
  • Lucid. (2024, June 23). CRY ME A RIVER: BUT MAKE IT TEAR FREE WITH ETHOXYLATION & 1,4 DIOXANE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-Chloro-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for researchers and drug development professionals engaged in the cross-coupling of 5-Chloro-2-ethoxypyrimidine. This guide is designed to provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the complexities of this specific transformation. Our goal is to move beyond simple step-by-step instructions and explain the fundamental causality behind experimental choices, empowering you to optimize your reactions for maximum efficiency and yield.

Introduction: Understanding the Substrate

This compound is a valuable heterocyclic building block. However, its successful functionalization via cross-coupling presents distinct challenges. The C5-Cl bond, while on an electron-deficient pyrimidine ring, is generally less reactive than corresponding C-Br or C-I bonds, necessitating highly active catalyst systems for efficient oxidative addition.[1][2] Furthermore, the lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] The 2-ethoxy group, being electron-donating, can also modulate the electronic properties of the ring, further influencing reactivity.

This guide provides a structured approach to catalyst selection and reaction optimization for the most common cross-coupling reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkyne).

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for my target molecule?

A1: The choice of reaction is dictated by the desired bond formation:

  • Suzuki-Miyaura Coupling: Choose this for forming a new Carbon-Carbon (sp²-sp²) bond, typically to introduce an aryl or vinyl group. It is widely used due to its functional group tolerance and the commercial availability of a vast array of boronic acids.[4]

  • Buchwald-Hartwig Amination: This is the premier method for forming Carbon-Nitrogen bonds to introduce primary or secondary amines, anilines, or other N-heterocycles.[5][6]

  • Sonogashira Coupling: Select this reaction to form a Carbon-Carbon bond with a terminal alkyne, creating an internal alkyne structure.[7]

Q2: What are the best general starting conditions for a Suzuki coupling with this compound?

A2: A robust starting point for activating the C-Cl bond on this substrate involves a highly active catalyst system. We recommend the following conditions, which may require further optimization:

  • Catalyst System: A combination of a Palladium(0) source like Pd₂(dba)₃ (1-2 mol%) and a bulky, electron-rich biarylphosphine ligand such as XPhos (2-4 mol%) is highly effective for activating aryl chlorides.[3] Using a pre-formed catalyst like XPhos-Pd-G3 can also ensure consistent generation of the active species.[8]

  • Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents) are generally effective. Their strength and partial solubility are crucial for the transmetalation step.[3][9]

  • Solvent: A degassed mixture of an aprotic organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) is standard.[3][8]

  • Temperature: A range of 80-110 °C is typical. The specific temperature should be optimized to balance reaction rate against potential catalyst decomposition.[1][8]

Q3: How does the 2-ethoxy group affect the reaction?

A3: The 2-ethoxy group is electron-donating by resonance. This can slightly decrease the electrophilicity of the pyrimidine ring and the C5-Cl bond's reactivity towards oxidative addition compared to an unsubstituted chloropyrimidine. This effect underscores the necessity of employing a potent, electron-rich ligand to facilitate the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[2]

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound, providing probable causes and actionable solutions.

Problem 1: Low or No Conversion to Product
Probable Cause Scientific Rationale & Recommended Solution
Ineffective Catalyst System The C-Cl bond is strong, and the pyrimidine nitrogens can inhibit the catalyst. A standard catalyst like Pd(PPh₃)₄ may be insufficient. Solution: Switch to a more robust system. Use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[2][3][10] Consider using advanced generation pre-catalysts (e.g., XPhos-Pd-G3/G4) which form the active LPd(0) species more cleanly and efficiently.[8][11]
Inappropriate Base For Suzuki coupling, the base activates the boronic acid for transmetalation. For Buchwald-Hartwig, it deprotonates the amine. An incorrect choice can halt the catalytic cycle.[5][8] Solution: Screen different bases. For Suzuki, try K₃PO₄ or Cs₂CO₃.[3] For Buchwald-Hartwig, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[11][12] Ensure the base is finely powdered and anhydrous.
Sub-optimal Temperature Oxidative addition of a C-Cl bond has a significant activation energy barrier. Insufficient thermal energy will result in a stalled reaction. Solution: Perform a temperature screen, typically from 80 °C to 120 °C.[3] If thermal instability is a concern, microwave irradiation can sometimes provide rapid, efficient heating to drive the reaction without prolonged exposure to high temperatures.[1]
Poor Reagent Solubility If reagents, particularly the base, are not sufficiently soluble in the reaction medium, the reaction will be slow or incomplete. Solution: For Suzuki couplings, ensure an adequate amount of water is present in the solvent mixture (e.g., dioxane/water 4:1) to help solubilize the inorganic base.[8] If solubility remains an issue, consider a different solvent system like DMF or THF.[1][9]
Catalyst Deactivation The active Pd(0) catalyst is sensitive to oxygen.[9] Additionally, impurities in starting materials or solvents can act as catalyst poisons. Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Set up the reaction under a strictly inert atmosphere (Argon or Nitrogen).[8] Use high-purity reagents and anhydrous solvents.
Problem 2: Significant Side Product Formation
Probable Cause Scientific Rationale & Recommended Solution
Hydrodehalogenation (Dechlorination) A competing reaction pathway where the chloro-substituent is replaced by a hydrogen atom. This is often mediated by a Palladium-hydride (Pd-H) species.[13] Solution: This issue can arise from moisture or the choice of base/solvent. Ensure anhydrous conditions. Sometimes, switching to a different base (e.g., from an alkoxide to a carbonate) can mitigate this. Using a more sterically hindered ligand can also disfavor the pathway leading to the Pd-H species.
Boronic Acid Homocoupling (Suzuki) The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an overly active catalyst system at high temperatures.[9] Solution: Maintain a strict inert atmosphere.[9] Avoid excessively high temperatures. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can be a good starting point, but avoid a large excess which can favor homocoupling.
Visualization: Troubleshooting Workflow

A logical approach is critical when diagnosing a failed or low-yielding reaction. The following diagram outlines a systematic workflow for troubleshooting.

G Start Low / No Yield Cat_Sys 1. Evaluate Catalyst System (Pd Source + Ligand) Start->Cat_Sys Base 2. Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Cat_Sys->Base Temp_Solv 3. Optimize Temp & Solvent (80-120°C, Dioxane, Toluene) Base->Temp_Solv Inert 4. Verify Inert Atmosphere (Degas Solvents, Use Ar/N2) Temp_Solv->Inert Success Reaction Optimized Inert->Success

Caption: A systematic workflow for troubleshooting low conversion.

Catalyst & Ligand Selection Guide

The choice of catalyst and ligand is the most critical parameter for the successful coupling of this compound. The table below provides recommendations based on established methods for challenging aryl chlorides.

Coupling ReactionRecommended Pd SourceRecommended Ligand(s)Recommended BaseTypical Solvent
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, BrettPhos, GPhosNaOtBu, LHMDS, K₃PO₄Toluene, 1,4-Dioxane
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XPhosEt₃N, DIPEA (+ CuI co-catalyst)DMF, THF

Note: The data is based on best practices for aryl chlorides and related heterocyclic systems.[3][7][8] Optimization for the specific this compound substrate is essential.

Visualization: General Catalytic Cycle

Understanding the catalytic cycle is key to rational optimization. All three cross-coupling reactions proceed through a similar series of steps involving a Palladium(0)/Palladium(II) cycle.

G Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)-Aryl (Ox. Add. Complex) Pd0->PdII_Aryl Aryl-Cl PdII_Couple L-Pd(II)-Aryl (R') PdII_Aryl->PdII_Couple R'-[M] or R'-NH Product Aryl-R' (Product) PdII_Couple->Product Product->Pd0 OA_label Oxidative Addition TM_label Transmetalation (Suzuki) or Amine Coordination (B-H) RE_label Reductive Elimination

Caption: Generalized Pd-catalyzed cross-coupling cycle.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE). Palladium catalysts and phosphine ligands are toxic and air-sensitive. Strong bases like NaOtBu are corrosive and moisture-sensitive. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (4 mL) and Degassed DI Water (1 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ under a counterflow of argon.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[1][14]

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of a secondary amine with this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and screw cap

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂, XPhos, and NaOtBu to the reaction vial. Add the this compound and the magnetic stir bar.

  • Reagent Addition: Add the toluene, followed by the amine via syringe. Seal the vial tightly with the screw cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for 8-16 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, carefully uncap the vial. Quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate.

  • Extraction & Purification: Follow steps 7-8 from the Suzuki-Miyaura protocol for extraction and purification.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.
  • Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • BenchChem. (2025).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. Sonogashira coupling.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions.

Sources

Technical Support Center: Resolving Impurities in the NMR Spectrum of 5-Chloro-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and purification of 5-Chloro-2-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurities observed in the Nuclear Magnetic Resonance (NMR) spectrum of this compound. By understanding the origin and spectral characteristics of these impurities, you can streamline your purification process and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my 1H NMR spectrum of this compound?

A1: The most frequently encountered impurities in a sample of this compound typically arise from the synthetic route and subsequent workup or degradation. These include:

  • Unreacted Starting Material: 2,5-Dichloropyrimidine is a common precursor, and its incomplete reaction is a primary source of impurity.

  • Hydrolysis Product: 5-Chloro-2-hydroxypyrimidine can form if the product is exposed to moisture, either during the reaction workup or upon storage.

  • Residual Solvents and Reagents: Ethanol is often used as a reagent and solvent, and triethylamine is a common base. Traces of these can persist in the final product.

  • Water: The presence of water is a common issue and can lead to broad peaks in the NMR spectrum, potentially obscuring signals from your compound of interest.

Q2: I see a singlet at approximately 8.7 ppm in my 1H NMR. What could this be?

A2: A singlet appearing around 8.7 ppm is characteristic of the two equivalent aromatic protons of 2,5-dichloropyrimidine. This indicates that your reaction may not have gone to completion, leaving unreacted starting material in your product.

Q3: There's a broad signal in my spectrum that I can't identify. What should I do?

A3: A broad signal, particularly in the 4-5 ppm or higher field region, often indicates the presence of water or an exchangeable proton (like an -OH or -NH). To confirm this, you can perform a D2O shake. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. If the broad peak diminishes or disappears, it is due to an exchangeable proton.

Troubleshooting Guide: Impurity Identification and Resolution

This section provides a more in-depth look at the characteristic NMR signals of this compound and its common impurities. By comparing your experimental spectrum to the data provided, you can identify the contaminants and select the appropriate purification strategy.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying impurities in your this compound sample based on your NMR data.

Caption: Logical workflow for identifying common impurities in this compound via 1H NMR.

1H and 13C NMR Data for this compound and Common Impurities

The following tables summarize the expected chemical shifts for the target compound and its most common impurities in CDCl3. Please note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[1][2][3]

Table 1: 1H NMR Chemical Shifts (ppm) in CDCl3

CompoundPyrimidine H's-OCH2--CH3Other
This compound (Product) ~8.4 (s, 2H)~4.5 (q, 2H)~1.4 (t, 3H)
2,5-Dichloropyrimidine (Starting Material)~8.7 (s, 2H)--
5-Chloro-2-hydroxypyrimidine (Hydrolysis)~8.2 (s, 2H)--OH (broad, variable)
Ethanol (Solvent/Reagent)-~3.7 (q, 2H)~1.2 (t, 3H)OH (~1.3, broad)
Triethylamine (Base)-~2.5 (q, 6H)~1.0 (t, 9H)

Table 2: 13C NMR Chemical Shifts (ppm) in CDCl3

CompoundPyrimidine C's-OCH2--CH3
This compound (Product) ~163 (C2), ~158 (C4, C6), ~118 (C5)~64~14
2,5-Dichloropyrimidine (Starting Material)~160 (C2), ~157 (C4, C6), ~125 (C5)--
5-Chloro-2-hydroxypyrimidine (Hydrolysis)~165 (C2), ~155 (C4, C6), ~115 (C5)--
Ethanol (Solvent/Reagent)-~58~18
Triethylamine (Base)-~47~12

Experimental Protocols

Protocol 1: D2O Shake for Identification of Exchangeable Protons

This protocol is essential for confirming the presence of water or hydroxyl groups.

  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl3) and acquire a standard 1H NMR spectrum.

  • Add D2O: Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure thorough mixing. You may see a separate layer if the D2O is not fully miscible.

  • Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire another 1H NMR spectrum.

  • Analyze: Compare the two spectra. The disappearance or significant reduction in the intensity of a broad peak confirms it is from an exchangeable proton (e.g., -OH or H2O).

Protocol 2: Purification by Column Chromatography

If your NMR spectrum indicates the presence of unreacted starting material or other non-volatile impurities, column chromatography is an effective purification method.

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the impurities. A mixture of hexanes and ethyl acetate is often a good starting point for compounds of this polarity.

  • Prepare the Column: Pack a glass column with silica gel using the chosen eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elute: Run the column with your chosen solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Confirm Purity: Acquire a new 1H NMR spectrum to confirm the purity of the final product.

Protocol 3: Removal of Residual Solvents

If your primary impurities are volatile solvents like ethanol or triethylamine, they can often be removed by placing the sample under high vacuum for an extended period. Gentle heating can sometimes expedite this process, but care must be taken to avoid decomposition of the product.

Causality and Experimental Choices

  • Choice of Synthetic Route: The synthesis of this compound often involves the nucleophilic substitution of a chlorine atom on 2,5-dichloropyrimidine with ethoxide.[4] This choice of starting material directly leads to the possibility of its presence as an impurity if the reaction is incomplete.

  • Workup and Hydrolysis: The use of aqueous workups to remove inorganic salts can introduce water, which may lead to the hydrolysis of the ethoxy group, forming 5-chloro-2-hydroxypyrimidine.[5] This is why anhydrous conditions are often preferred where possible.

  • Purification Techniques: The choice between recrystallization and chromatography depends on the nature of the impurities. Recrystallization is effective for removing impurities with different solubility profiles, while chromatography is better for separating compounds with similar polarities.

By carefully analyzing your NMR data and understanding the potential sources of impurities, you can effectively troubleshoot your synthesis and obtain high-purity this compound for your research endeavors.

References

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Chloro-2-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis of 2'-esters of erythromycin. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
  • ResearchGate. (n.d.). 1 H NMR spectra of compound 2. Retrieved from [Link]

  • P212121 Store. (n.d.). 2,5-Dichloropyrimidine | CAS 22536-67-0. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • gsrs. (n.d.). 2,5-DICHLOROPYRIMIDINE. Retrieved from [Link]

  • doc brown's advanced organic chemistry revision notes. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reflection in the 1H NMR spectrum of 37Cl/35Cl isotope effects on the 19F NMR chemical shifts of 1-chloro-2,4-difluorobenzene. An isotope effect over five bonds. Retrieved from [Link]

Sources

methods for preventing the decomposition of 5-Chloro-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Chloro-2-ethoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this important chemical intermediate. As Senior Application Scientists, we have synthesized the following information to address common challenges and questions encountered during experimentation.

Introduction: Understanding the Stability of this compound

This compound is a substituted pyrimidine with key functional groups that influence its stability: a chlorine atom at the 5-position and an ethoxy group at the 2-position. The electron-deficient nature of the pyrimidine ring, combined with the characteristics of these substituents, dictates its susceptibility to degradation under various conditions. Understanding these properties is crucial for maintaining the compound's integrity throughout storage and experimental use.

Decomposition can lead to the formation of impurities, which may compromise the yield and purity of downstream products, and in the context of drug development, could introduce potentially harmful substances. This guide will provide a structured approach to identifying and mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The main factors contributing to the decomposition of this compound are exposure to moisture (hydrolysis) , light (photodegradation) , high temperatures (thermolysis) , and strong acids, bases, or oxidizing agents .[1][2] The ethoxy group is particularly susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave the ether bond. The chlorinated pyrimidine ring can be sensitive to light and heat.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[1] The storage location should be cool, dry, and dark. Refrigeration is often recommended.[1]

Q3: I suspect my sample of this compound has degraded. What are the initial signs I should look for?

A3: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, many degradation products may be colorless and soluble. Therefore, the most reliable way to detect degradation is through analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurity peaks.

Q4: Can I use common solvents with this compound? Are there any I should avoid?

A4: While this compound is soluble in many common organic solvents, it is crucial to use anhydrous solvents whenever possible to prevent hydrolysis. Protic solvents, especially in the presence of trace acids or bases, can facilitate decomposition. Aprotic solvents like acetonitrile, tetrahydrofuran (THF), and dichloromethane are generally suitable, provided they are dry.

Q5: What are the likely degradation products of this compound?

A5: Based on the structure, the most probable degradation products would arise from the hydrolysis of the ethoxy group to form 5-chloro-2-hydroxypyrimidine. Under more forcing conditions, cleavage of the chloro group or other ring-opening reactions could occur. The exact nature of the degradation products will depend on the specific stress conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Unexpected side products in my reaction involving this compound. The starting material may have degraded prior to use.1. Verify Purity: Before use, check the purity of your this compound stock using a suitable analytical method like HPLC or GC. 2. Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dark, dry, inert atmosphere). 3. Fresh Sample: If degradation is suspected, use a fresh, unopened sample.
Reaction yields are inconsistent. Decomposition of this compound during the reaction.1. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon). 3. Temperature Control: Avoid excessive heat unless the reaction protocol specifically requires it. 4. pH Control: Buffer the reaction mixture if acidic or basic conditions are not required for the desired transformation but may be generated in situ.
Discoloration of the compound upon storage or in solution. Photodegradation or oxidation.1. Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil. 2. Inert Gas Blanket: Purge the storage container with an inert gas before sealing. 3. Solvent Purity: Ensure solvents are de-gassed and free of peroxides.

Experimental Protocols

To ensure the integrity of this compound in your research, we recommend implementing the following protocols.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[2][3][4]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it, and dilute for analysis.

  • Base Hydrolysis: Repeat the procedure from step 1 using 0.1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature and monitor at the same time points as above.

  • Thermal Degradation: Place a solid sample of the compound in a calibrated oven at a high temperature (e.g., 80°C) for a set period. Also, prepare a solution of the compound in a suitable solvent and expose it to the same thermal stress.

  • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[5] A dark control sample should be stored under the same conditions but protected from light.

Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (example):

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution (example):

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm (or scan with DAD for optimal wavelength) Column Temperature: 30°C

Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Inject the standard and the samples from the forced degradation study.

  • Analyze the chromatograms to ensure that the main peak is well-resolved from any degradation product peaks. The DAD can be used to assess peak purity.

Visualizations

Diagram 1: Key Degradation Pathways

A This compound B 5-Chloro-2-hydroxypyrimidine A->B  Hydrolysis (Acid/Base) C Other Degradants A->C  Photolysis / Thermolysis / Oxidation

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow

Start Inconsistent Experimental Results? CheckPurity Check Purity of Starting Material (HPLC/TLC) Start->CheckPurity Degraded Degradation Detected CheckPurity->Degraded UseNew Use Fresh, Properly Stored Reagent Degraded->UseNew Yes NoDegradation No Degradation Detected Degraded->NoDegradation No ReviewConditions Review Experimental Conditions (Solvent, Temp, Atmosphere) UseNew->ReviewConditions NoDegradation->ReviewConditions End Proceed with Optimized Protocol ReviewConditions->End

Caption: A logical workflow for troubleshooting inconsistent results.

References

  • Sigma-Aldrich. Safety Data Sheet for this compound.
  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Lemp, E., et al. (2013). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 9, 1334–1340.
  • Sinha, A. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • Baertschi, S. W., et al. (Eds.). (2016).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Patel, P. N., et al. (2011). A review on stability-indicating HPLC method development. Pharmaceutical Methods, 2(2), 66–74.
  • Gáspár, A., & Kardos, S. (2015). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Current Pharmaceutical Analysis, 11(1), 2-12.
  • Hoyano, Y., et al. (1973). Chlorination studies. IV. The reaction of aqueous hypochlorous acid with pyrimidine and purine bases.
  • Organic Syntheses. 2-Chloropyrimidine.
  • Ferreira-Strixino, J., et al. (2008). Photostability of different chlorine photosensitizers. Laser Physics Letters, 5(2), 156-161.
  • Onoue, S., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Molecular Pharmaceutics, 16(12), 4896–4905.
  • ICH. Guideline on Photostability Testing. (Details on standardized photostability testing).
  • U.S. National Library of Medicine. PubChem Database.

Sources

Technical Support Center: Optimizing Solvent Systems for 5-Chloro-2-ethoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for reactions involving 5-Chloro-2-ethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize solvent systems for common synthetic transformations. As a versatile building block, this compound is frequently employed in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice of solvent is paramount, as it governs reactant solubility, reaction kinetics, and side-product formation.

This resource provides field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound, focusing on solvent-related causes and solutions.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion of this compound. What are the likely solvent-related causes?

Answer: Low conversion is a frequent issue that can often be traced back to the solvent system. Here are the primary causes and troubleshooting steps:

  • Poor Solubility of Reagents: If your starting materials, particularly the nucleophile, base, or catalyst, are not fully dissolved, the reaction will be slow or may not proceed at all.

    • Causality: Heterogeneous mixtures limit the effective concentration of reactants, hindering the reaction rate.

    • Solution: Switch to a solvent with better solubilizing power for all components. For instance, in a Suzuki coupling where the inorganic base (e.g., K₂CO₃) is insoluble in a solvent like toluene, adding a co-solvent such as water is often necessary to facilitate the reaction.[1] For SNAr with anionic nucleophiles, highly polar aprotic solvents like DMF or DMSO are excellent choices due to their ability to dissolve a wide range of salts.[2]

  • Inappropriate Solvent Polarity for the Mechanism: The reaction mechanism dictates the ideal solvent environment.

    • Causality (SNAr): SNAr reactions proceed through a charged intermediate (Meisenheimer complex). A polar solvent is required to stabilize this intermediate. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often superior because they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and more reactive.[3] Polar protic solvents (e.g., ethanol, water) can stabilize the intermediate but may also solvate the nucleophile via hydrogen bonding, reducing its nucleophilicity.[4][5]

    • Causality (Cross-Coupling): In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, the solvent must support the stability and activity of the catalytic species. Solvents like 1,4-dioxane, THF, and toluene are commonly used because they coordinate weakly with the palladium center, allowing the catalytic cycle to proceed efficiently.[6][7]

    • Solution: If your SNAr is slow in a protic solvent like isopropanol, consider switching to an aprotic polar solvent like DMF. If a cross-coupling reaction is sluggish, ensure your solvent is sufficiently non-coordinating but can still dissolve the catalyst complex.

  • Sub-optimal Reaction Temperature: The chosen solvent may have a boiling point that is too low to reach the necessary activation energy.

    • Solution: If a reaction is known to require high temperatures (e.g., >100 °C), a solvent like THF (boiling point ~66 °C) is unsuitable. Switch to a higher-boiling solvent such as toluene (111 °C), xylene (~140 °C), or DMF (153 °C).[6]

Issue 2: Significant Side Product Formation

Question: My reaction is messy, with multiple side products. How can the solvent system be responsible?

Answer: Side product formation is often directly influenced by the solvent. The most common issues are hydrolysis and reactions with the solvent itself (solvolysis).

  • Hydrolysis of Starting Material or Product:

    • Causality: this compound can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures, leading to the formation of 2-ethoxy-5-hydroxypyrimidine. This is exacerbated by the presence of water in the solvent.

    • Solution:

      • Use Anhydrous Solvents: For moisture-sensitive reactions, always use freshly distilled or commercially available anhydrous solvents.[8]

      • Run Under Inert Atmosphere: Performing the reaction under nitrogen or argon minimizes atmospheric moisture ingress.[9]

      • Avoid Aqueous Conditions (if problematic): In cases like a Suzuki coupling where protodeboronation (replacement of the boronic acid group with hydrogen) is a major side reaction, switching to anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can be beneficial.[10]

  • Solvolysis (Solvent Acting as a Nucleophile):

    • Causality: Protic solvents, particularly alcohols like methanol or ethanol, can act as nucleophiles, especially at higher temperatures.[11] This can lead to the formation of undesired ether byproducts. For example, using methanol as a solvent could lead to the formation of 5-methoxy-2-ethoxypyrimidine.

    • Solution: Replace the protic solvent with a non-nucleophilic polar aprotic solvent (e.g., DMF, acetonitrile) or a non-polar solvent (e.g., toluene).[2]

Solvent Property Comparison Table
SolventTypeBoiling Point (°C)Dielectric ConstantCommon Applications & Remarks
Toluene Non-polar1112.4Buchwald-Hartwig, Suzuki. Good for high-temperature reactions.[6]
1,4-Dioxane Polar Aprotic1012.2Suzuki, Buchwald-Hartwig. Often used with water.[1] Can form peroxides.
THF Polar Aprotic667.5General purpose, good for reactions at moderate temperatures.
Acetonitrile (CH₃CN) Polar Aprotic8237.5SNAr. High polarity helps dissolve salts.
DMF Polar Aprotic15336.7SNAr. Excellent solvating power, high boiling point.[2]
DMSO Polar Aprotic18946.7SNAr. Very high polarity and boiling point, can be difficult to remove.
Ethanol (EtOH) Polar Protic7824.5SNAr. Can act as a nucleophile (solvolysis risk).[11]
Water (H₂O) Polar Protic10080.1Co-solvent for dissolving inorganic bases in cross-coupling reactions.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select a starting solvent for a new reaction with this compound?

A1: Your starting point should be based on the reaction type.

  • For SNAr: Begin with a polar aprotic solvent like DMF or acetonitrile. They generally provide a good balance of solubility and reactivity for the nucleophile.[2]

  • For Suzuki Coupling: A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) with a base like K₂CO₃ is a classic starting point.[1][12]

  • For Buchwald-Hartwig Amination: Toluene with a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is a robust initial condition.[6][13]

Always consult the literature for analogous transformations on similar chloropyrimidine systems to find a validated starting point.

Q2: My catalyst appears to be deactivating. Can the solvent be the cause?

A2: Yes. In palladium-catalyzed reactions, the solvent can play a role in catalyst stability.

  • Oxygen Sensitivity: Many Pd(0) catalysts are sensitive to oxygen.[1] If the solvent is not properly degassed, dissolved oxygen can oxidize the catalyst, leading to deactivation. Always degas your solvent before use, typically by sparging with an inert gas (N₂ or Ar) or through several freeze-pump-thaw cycles.

  • Coordinating Solvents: Highly coordinating solvents can sometimes bind to the metal center and inhibit catalytic activity. While this is less common with robust modern catalysts, it can be a factor.

Q3: When is a solvent-free reaction a viable option?

A3: Solvent-free, or neat, reactions are an excellent green chemistry alternative.[14] They are most viable when:

  • One of the reactants is a liquid at the reaction temperature and can act as the solvent.

  • All reactants can be melted together to form a homogeneous liquid phase without decomposition. Recent studies have shown that even complex reactions like the Buchwald-Hartwig amination can be performed under solvent-free conditions, often with microwave assistance to provide efficient heating.[15]

Part 3: Experimental Protocols & Workflows

Protocol: General Procedure for Solvent Screening in an SNAr Reaction

This protocol provides a framework for systematically testing multiple solvents to find the optimal conditions for the reaction of this compound with a generic nucleophile (Nu-H) and base.

Methodology:

  • Preparation: Arrange a set of identical reaction vials, each with a small magnetic stir bar. Dry all glassware in an oven and cool under an inert atmosphere.

  • Reagent Stock Solution (Optional): If solubility permits, prepare a stock solution of the nucleophile and base in a solvent that can be easily removed under vacuum. This can improve dosing accuracy.

  • Charging Vials: To each vial, add this compound (1.0 eq), the nucleophile (1.1-1.5 eq), and the base (1.5-2.0 eq).

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., DMF, DMSO, CH₃CN, THF, Toluene) to achieve a target concentration (e.g., 0.1 M). Ensure all solvents are anhydrous.

  • Reaction Execution: Seal the vials and place them in a temperature-controlled heating block. Stir the reactions at a set temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by LC-MS or TLC to determine the conversion to product and identify any major side products.

  • Analysis: Compare the results across all solvents to identify which system provides the best combination of reaction rate, final conversion, and purity profile.

Workflow Diagram: Solvent Selection & Optimization

This diagram illustrates a logical workflow for selecting and optimizing a solvent system for a generic reaction involving this compound.

Solvent_Optimization_Workflow start Define Reaction Type (e.g., SNAr, Suzuki) lit_search Literature Search for Analogous Systems start->lit_search initial_choice Select Initial Solvent(s) Based on Mechanism lit_search->initial_choice solubility_check Check Solubility of All Reagents initial_choice->solubility_check run_test Run Small-Scale Test Reaction solubility_check->run_test Soluble insoluble Insoluble? -> Add Co-solvent or Change Solvent solubility_check->insoluble Not Soluble monitor Monitor Reaction (TLC, LC-MS) run_test->monitor analyze Analyze Outcome: Yield & Purity monitor->analyze troubleshoot Troubleshoot Issue analyze->troubleshoot Poor optimize Optimize Conditions (Temp, Concentration) analyze->optimize Good low_yield Low Yield? -> Increase Polarity or Temperature (Higher BP Solvent) troubleshoot->low_yield side_products Side Products? -> Change Solvent Class (e.g., Aprotic vs. Protic) troubleshoot->side_products low_yield->initial_choice side_products->initial_choice insoluble->initial_choice scale_up Scale-Up Reaction optimize->scale_up

Caption: A decision workflow for solvent optimization.

References

  • ResearchGate. Optimization of the reaction conditions by using different solvents. Available at: [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Available at: [Link]

  • Royal Society of Chemistry. What Factors Are Taken Into Consideration When Selecting a Solvent?. Available at: [Link]

  • LibreTexts Chemistry. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Available at: [Link]

  • LibreTexts Chemistry. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Available at: [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • University of Calgary. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Reddit. Is there a guide to selecting solvents for synthesis?. (2018). Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. (2024). Available at: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). Available at: [Link]

  • ResearchGate. Synthesis of pyrimidine derivatives under solvent-free conditions. Available at: [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the Validation of an HPLC Method for 5-Chloro-2-ethoxypyrimidine Analysis: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation framework for a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of 5-Chloro-2-ethoxypyrimidine. As a key intermediate in the synthesis of various pharmaceutical agents, the purity and concentration of this compound are critical quality attributes that demand a robust, reliable, and validated analytical method.

Our discussion will not only detail the validation protocol but also place the HPLC method in context, comparing its performance characteristics against other viable analytical techniques. The experimental designs and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6]

The Imperative for a Validated Method

This compound is a halogenated pyrimidine derivative. Such compounds are foundational scaffolds in medicinal chemistry, appearing in molecules designed for a range of therapeutic targets.[7][8][9] The presence of impurities, whether from the synthetic route or subsequent degradation, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, an analytical method must not only quantify the target compound but also be "stability-indicating," meaning it can definitively separate the analyte from any potential degradation products.[10][11][12] Validation is the formal process of demonstrating that an analytical procedure is fit for its intended purpose.[6][10][13]

Proposed HPLC Method for Validation

Before validation, a suitable chromatographic method must be developed. Based on the structure of this compound, a reversed-phase HPLC method is the logical starting point.

Hypothetical Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

The Validation Protocol: A Step-by-Step Experimental Guide

Method validation is not a single experiment but a series of interconnected tests. The objective is to build a comprehensive data package that demonstrates the method's reliability.[3][14]

Specificity and Stability-Indicating Properties

The cornerstone of a reliable analytical method is its ability to produce a response solely for the analyte of interest.[5][15] For purity and assay methods, this means demonstrating separation from all potential impurities and degradation products. The most rigorous way to prove this is through forced degradation studies.[11][12][16][17]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare a stock solution of this compound in the diluent.

  • Expose to Stress Conditions: Subject separate aliquots of the stock solution to the following conditions, aiming for 5-20% degradation[11][12][18]:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid powder at 105°C for 48 hours, then dissolve.

    • Photolytic Stress: Expose the solution to UV light (254 nm) and cool white fluorescent light for 7 days.

  • Neutralization: After exposure, neutralize the acid and base-stressed samples.

  • Analysis: Analyze all stressed samples, an unstressed control, and a blank by the proposed HPLC method.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess peak purity for the main this compound peak in each chromatogram. The purity angle should be less than the purity threshold.

Trustworthiness Check: A successful specificity study will show that all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0). This demonstrates the method is "stability-indicating."

G cluster_0 Forced Degradation Workflow Analyte This compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Analyte->Stress Analysis HPLC Analysis Stress->Analysis Inject Stressed Samples Data Data Evaluation Analysis->Data Assess Resolution & Peak Purity Result Stability-Indicating Method Confirmed Data->Result Resolution > 2.0 Peak is Pure

Caption: Workflow for confirming the stability-indicating nature of the HPLC method.

Linearity & Range

This parameter verifies that the method's response is directly proportional to the concentration of the analyte over a specified range.[4][14]

Experimental Protocol: Linearity

  • Prepare Standards: From a certified reference standard, prepare a series of at least five calibration standards. For an assay, the range should typically span 80% to 120% of the expected sample concentration.[4]

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the known concentration. Perform a linear regression analysis to obtain the correlation coefficient (r²), y-intercept, and slope.

Trustworthiness Check: The acceptance criterion is typically a correlation coefficient (r²) of ≥ 0.999. The y-intercept should be minimal, and a visual inspection of the residual plot should show a random distribution of points around zero.

Accuracy & Precision
  • Accuracy is the closeness of the measured value to the true value.[3]

  • Precision is the degree of agreement among individual test results when the method is applied repeatedly.[3][14]

Experimental Protocol: Accuracy (Recovery)

  • Spike Samples: Prepare a placebo (matrix without the analyte, if applicable) or use the diluent. Spike it with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analysis: Analyze the nine spiked samples.

  • Data Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Experimental Protocol: Precision

  • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies.

Trustworthiness Check: The method is considered accurate and precise if the percent recovery is within 98.0-102.0% and the %RSD for precision studies is ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD & LOQ (Signal-to-Noise Approach)

  • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in a region close to the expected retention time of the analyte.

  • Determine Signal: Prepare and inject a series of dilute solutions of the analyte.

  • Calculation:

    • LOD is typically established at a signal-to-noise (S/N) ratio of 3:1.[19]

    • LOQ is typically established at a signal-to-noise (S/N) ratio of 10:1.[19][20]

  • Verification: The LOQ concentration must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that level.

Robustness

Robustness testing demonstrates the reliability of the method with respect to deliberate, minor variations in its parameters. This provides confidence that normal operational variability will not adversely affect the results.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5°C)

    • Mobile Phase Composition (e.g., ± 2% absolute change in organic component)

  • Analysis: Analyze a system suitability solution or a standard sample under each modified condition.

  • Data Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution). The results should remain within the acceptance criteria defined for the method.

G cluster_1 HPLC Method Validation Logic Start Developed HPLC Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOQ LOD / LOQ Start->LOQ Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: Interconnected parameters required for comprehensive HPLC method validation.

Summary of Validation Data

The following table summarizes hypothetical but realistic acceptance criteria and results for the validation of the HPLC method.

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity Analyte peak is pure and resolved from degradants (Resolution > 2.0)All degradant peaks resolved (R > 3.5); Peak Purity > 99.9%Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80% - 120% of target concentration80 - 120 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.3%Pass
Precision (%RSD)
Repeatability≤ 2.0%0.85%Pass
Intermediate Precision≤ 2.0%1.15%Pass
LOQ S/N ≥ 10; Precision (%RSD) ≤ 10%0.1 µg/mL (S/N=11); %RSD=4.5%Pass
Robustness System suitability criteria are metAll variations met system suitability requirementsPass

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is often the gold standard for pharmaceutical analysis, other techniques could be considered. This comparison provides an objective look at the strengths and weaknesses of each for the analysis of this compound.[21][22]

FeatureHPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between liquid mobile and solid stationary phases.[1][2]Separation of volatile compounds in a gaseous mobile phase.Interaction of atomic nuclei with an external magnetic field.[23]
Primary Application Quantitative analysis (Assay, Purity), Impurity profiling, Stability testing. [21]Analysis of volatile impurities, potential for quantitation if analyte is stable.Unambiguous structural elucidation and identification. [23]
Specificity Excellent, especially when combined with forced degradation studies and a PDA detector.High, but depends on thermal stability. Degradation in the injector port is a risk.Absolute. Provides definitive structural information.
Sensitivity High. LOQ in the ng/mL to low µg/mL range is typical.Very high, especially with MS detection.Lower sensitivity, not ideal for trace impurity quantification.
Analysis Time Moderate (typically 5-15 minutes per sample).Fast to moderate.Slower for quantitative work due to the need for longer relaxation delays and more scans.
Key Advantage Versatility and robustness for routine QC. Well-established regulatory acceptance.[24]Excellent for identifying small, volatile process impurities (e.g., residual solvents).The definitive tool for structure confirmation of the analyte and unknown impurities.
Key Disadvantage Higher cost of instrumentation and solvents compared to simpler techniques.[21]Analyte must be volatile and thermally stable, which may not be the case.High instrument cost, complex data interpretation, and poor suitability for routine QC.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • <621> CHROMATOGRAPHY. vertexaisearch.cloud.google.com.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. vertexaisearch.cloud.google.com.
  • Understanding the L
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • <621> Chromatography - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R2)
  • Steps for HPLC Method Valid
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions . .

  • ICH Q2(R1)
  • ICH Guidelines for Analytical Method Valid
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Guidance Q14 / Q2(R2)
  • Forced Degrad
  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • A Comparative Guide to LC-MS Methods for the Analysis of 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.

Sources

A Comparative Analysis of the Biological Activities of 5-Chloro-2-ethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] The strategic substitution of this heterocyclic core has yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific, yet promising, class of these compounds: 5-Chloro-2-ethoxypyrimidine derivatives. The introduction of a chloro group at the 5-position and an ethoxy group at the 2-position of the pyrimidine ring creates a unique electronic and steric environment, offering a versatile platform for the development of novel therapeutic agents.

This comparative study will delve into the synthesis, characterization, and biological evaluation of various this compound derivatives. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this core structure influence its biological efficacy.

The this compound Scaffold: A Privileged Motif

The core structure, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. The presence of the chloro and ethoxy groups influences the reactivity of the pyrimidine ring, allowing for targeted modifications at other positions.

Caption: General structure of this compound derivatives.

Comparative Biological Activities

While a comprehensive head-to-head comparative study of a wide range of this compound derivatives is not extensively documented in a single publication, by collating data from various sources, we can begin to discern patterns in their biological activities. The primary therapeutic areas where these derivatives have shown potential are in oncology and infectious diseases.

Anticancer Activity

The pyrimidine nucleus is a well-established pharmacophore in cancer chemotherapy.[1] The introduction of a chlorine atom at the 5-position can enhance the lipophilicity and, in some cases, the anticancer activity of the molecule.

While specific data for a series of this compound derivatives is limited, studies on related 5-chloropyrimidine compounds provide valuable insights. For instance, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which share the substituted pyrimidine core, have been synthesized and evaluated for their anticancer activity.[5] Among these, the 7-chloro substituted derivative demonstrated significant antiproliferative effects against various cancer cell lines.[6] This suggests that the presence of a chloro group can be a key determinant of cytotoxic potency.

Another study on 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones highlighted the importance of the chloro-substituted propenylidene moiety for anticancer activity.[7] Although the core is different, this further supports the role of chloro-substituents in modulating the biological response.

Antimicrobial Activity

Pyrimidine derivatives have long been investigated for their antimicrobial properties.[8] The 5-chloro substitution, in particular, has been associated with enhanced antibacterial and antifungal effects in various heterocyclic systems.

A study on thiopyrimidine derivatives reported that certain compounds exhibited moderate to potent antimicrobial activity.[9] While not containing the 2-ethoxy group, these findings underscore the potential of substituted pyrimidines in combating microbial infections. Similarly, a series of new pyrimidine and pyrimidopyrimidine derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the pyrimidine ring. While a definitive SAR for this specific class is still emerging, we can extrapolate from related pyrimidine series.

Caption: The relationship between the core scaffold, substituents, and biological activity.

Based on the available literature for related compounds, the following general SAR trends can be inferred:

  • Substituents at the 4- and 6-positions: The nature of the groups at these positions is critical for modulating biological activity. The introduction of aromatic or heteroaromatic rings, often with various substitutions, can significantly impact the compound's ability to interact with biological targets.

  • Lipophilicity and Electronic Effects: The interplay between the electron-withdrawing chloro group and the electron-donating ethoxy group, along with the properties of other substituents, will determine the overall lipophilicity and electronic distribution of the molecule. These factors are crucial for membrane permeability and target binding.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides standardized protocols for evaluating the key biological activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT assay to determine anticancer activity.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) values.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Assay_Workflow A Prepare serial dilutions of test compounds in 96-well plates B Inoculate wells with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution method to determine antimicrobial activity.

Detailed Steps:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives with modifications at the 4- and 6-positions. Such studies will be crucial for elucidating a more detailed structure-activity relationship and for identifying lead compounds with potent and selective anticancer or antimicrobial activities. Further investigations into the mechanism of action of the most promising derivatives will also be essential for their advancement as potential clinical candidates.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Link

  • Biological Activity of Pyrimidine Derivativies: A Review. Link

  • Mini Review on synthetic methods and biological activities of various substituted pyrimidine derivatives. Link

  • An overview on synthesis and biological activity of pyrimidines. Link

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. Link

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. Link

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Link

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Link

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Link

  • Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors. Link

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Link

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Link

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Link

  • Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Link

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Link

  • A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Link

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Link

  • Structure Activity Relationships - Drug Design Org. Link

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Link

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-Chloro-2-ethoxypyrimidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-ethoxypyrimidine is a key building block in contemporary medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted pyrimidine core is a common feature in kinase inhibitors and other targeted therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any drug discovery and development program.

This guide provides a head-to-head comparison of the most prevalent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present comparative experimental data, and provide detailed, field-tested protocols. The objective is to equip researchers, chemists, and process development professionals with the knowledge to select the optimal synthetic strategy based on their specific project needs, whether for small-scale library synthesis or large-scale manufacturing.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three distinct strategies, each with its own set of advantages and challenges:

  • Route A: Selective Nucleophilic Ethoxylation of 2,5-Dichloropyrimidine. This is arguably the most direct and commonly employed route, leveraging a commercially available starting material.

  • Route B: Chlorination of 2-Ethoxypyrimidine. This approach builds the molecule by first establishing the desired ethoxy group and then introducing the chlorine atom at the C5 position.

  • Route C: De Novo Pyrimidine Ring Construction. This strategy involves building the heterocyclic core from acyclic precursors, offering flexibility but often at the cost of increased step count.

The logical flow and key transformations for these routes are outlined below.

cluster_A Route A: Selective Ethoxylation cluster_B Route B: Chlorination cluster_C Route C: Ring Construction A1 2,5-Dichloropyrimidine A2 This compound A1->A2 NaOEt, EtOH B1 2-Hydroxypyrimidine B2 2-Ethoxypyrimidine B1->B2 1. POCl₃ 2. NaOEt B3 This compound B2->B3 NCS or SO₂Cl₂ C1 Acyclic Precursors (e.g., Malonates, Amidines) C2 Substituted Pyrimidine Intermediate C1->C2 Cyclization C3 This compound C2->C3 Functional Group Interconversion

Caption: High-level overview of the three primary synthetic strategies for this compound.

Route A: Selective Ethoxylation of 2,5-Dichloropyrimidine

This approach is predicated on the differential reactivity of the two chlorine atoms on the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). The chlorine at the C2 position is significantly more activated by the two ring nitrogens than the chlorine at C5. This inherent electronic bias allows for a highly selective reaction with sodium ethoxide.

Mechanistic Rationale: The SNAr reaction proceeds via a Meisenheimer-like intermediate. The attack of the ethoxide ion at C2 is favored because the negative charge in the resulting intermediate can be delocalized onto both ring nitrogens, providing greater stabilization compared to an attack at C5, where delocalization is less effective.

Performance Comparison
ParameterRoute A: Selective Ethoxylation
Starting Material 2,5-Dichloropyrimidine[1]
Key Reagents Sodium ethoxide, Ethanol
Typical Yield 85-95%
Reaction Time 2-6 hours
Temperature 25-78°C (Room Temp to Reflux)
Scalability Excellent
Key Advantages High selectivity, high yield, one-step, readily available starting material.
Potential Challenges Controlling exotherm on a large scale; potential for minor di-substitution impurity.
Experimental Protocol: Route A

start Start: 2,5-Dichloropyrimidine in Ethanol step1 Cool to 0-5°C start->step1 step2 Add Sodium Ethoxide (21 wt% in EtOH) dropwise step1->step2 Maintain T < 10°C step3 Warm to Room Temp Stir for 2-4h step2->step3 step4 Monitor by TLC/LCMS step3->step4 step5 Quench with Water step4->step5 Upon completion step6 Extract with Ethyl Acetate step5->step6 step7 Dry, Filter, Concentrate step6->step7 end Product: This compound step7->end

Caption: Experimental workflow for the selective ethoxylation of 2,5-Dichloropyrimidine.

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel is charged with 2,5-dichloropyrimidine (1.0 eq) and anhydrous ethanol (5-10 volumes).

  • Reaction: The solution is cooled to 0-5°C in an ice bath. Sodium ethoxide (1.0-1.1 eq, typically as a 21 wt% solution in ethanol) is added dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stirring: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 2-4 hours, with reaction progress monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is carefully quenched by the addition of water (5 volumes). The ethanol is removed under reduced pressure.

  • Extraction: The resulting aqueous residue is extracted with ethyl acetate (3 x 5 volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford this compound, typically as a white to off-white solid of high purity.

Route B: Chlorination of 2-Ethoxypyrimidine

This strategy involves the late-stage introduction of the C5 chlorine via electrophilic halogenation. The primary challenge lies in the synthesis of the 2-ethoxypyrimidine precursor and the subsequent regioselective chlorination, as the pyrimidine ring is inherently electron-deficient and resistant to electrophilic attack.

Mechanistic Rationale: Direct chlorination of 2-ethoxypyrimidine requires a potent electrophilic chlorine source. N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) are commonly used. The reaction likely proceeds without a classic SEAr mechanism and may involve radical pathways or activation by a Lewis acid, depending on the conditions. The synthesis of the 2-ethoxypyrimidine precursor itself typically starts from 2-hydroxypyrimidine, which is first chlorinated to 2-chloropyrimidine using a standard agent like phosphorus oxychloride (POCl₃)[2][3], followed by ethoxylation.

Performance Comparison
ParameterRoute B: Chlorination
Starting Material 2-Hydroxypyrimidine[4]
Key Reagents POCl₃, NaOEt, N-Chlorosuccinimide (NCS)
Typical Yield 50-70% (over 2-3 steps)
Reaction Time 8-16 hours (total)
Temperature 0-110°C (varied per step)
Scalability Moderate
Key Advantages Avoids handling 2,5-dichloropyrimidine; offers an alternative when starting material availability is an issue.
Potential Challenges Multiple steps lower overall yield; chlorination can be sluggish and require harsh conditions; potential for side reactions.
Experimental Protocol: Route B (Final Step)
  • Setup: To a solution of 2-ethoxypyrimidine (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform) in a flask protected from light, add N-chlorosuccinimide (1.05-1.2 eq) in one portion.

  • Reaction: The mixture is heated to reflux (approx. 80-85°C) for 4-8 hours. The reaction progress should be monitored by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The residue is redissolved in a water-immiscible solvent like dichloromethane and washed with aqueous sodium bicarbonate solution and then brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Route C: De Novo Pyrimidine Ring Construction

This approach offers the most flexibility, building the core pyrimidine ring from simple, acyclic fragments. A common strategy is the condensation of an amidine (like formamidine) with a 1,3-dielectrophile, such as a substituted malonate derivative.

Mechanistic Rationale: The Traube pyrimidine synthesis or similar condensation reactions are employed. For instance, ethyl 2-chloro-3-ethoxyacrylate could, in principle, be condensed with formamidine. The reaction involves sequential nucleophilic attack and cyclization, followed by a dehydration/aromatization step to form the pyrimidine ring. However, the synthesis of the required highly functionalized acyclic precursors can be complex and low-yielding, making this route less common in practice for this specific target compared to Routes A and B. A related synthesis for 5-chloro-6-ethoxypyrimidines has been reported starting from ethyl a-chloro-ß,ß-diethoxyacrylate and amidines[5].

Performance Comparison
ParameterRoute C: Ring Construction
Starting Material Varies (e.g., malonates, acrylates, amidines)
Key Reagents Varies (e.g., NaOEt, formamidine acetate)
Typical Yield 20-40% (overall)
Reaction Time >24 hours (multi-step)
Temperature Varies widely
Scalability Poor to Moderate
Key Advantages High potential for analogue synthesis by modifying starting materials.
Potential Challenges Low overall yields; precursor synthesis is often non-trivial; poor atom economy; multiple steps.

Due to the lower efficiency and higher complexity for this specific target, a detailed protocol for Route C is omitted in favor of the more industrially relevant routes.

Conclusion and Recommendation

Synthetic RouteOverall YieldSimplicityScalabilityCost-EffectivenessRecommendation
A: Selective Ethoxylation ★★★★★★★★★★★★★★★★★★★★Highly Recommended for both lab and process scale.
B: Chlorination ★★★☆☆★★★☆☆★★★☆☆★★★☆☆Viable Alternative when 2,5-dichloropyrimidine is unavailable.
C: Ring Construction ★★☆☆☆★★☆☆☆★★☆☆☆★★☆☆☆Not Recommended for bulk synthesis; suitable for analogue library synthesis.

For the synthesis of this compound, Route A (Selective Ethoxylation of 2,5-Dichloropyrimidine) stands out as the superior strategy. Its operational simplicity, high yield, excellent selectivity, and scalability make it the most efficient and economical choice for nearly all applications, from discovery to production. The directness of this one-step conversion from a readily available starting material provides a significant advantage in terms of time, resources, and overall process mass intensity. While Route B presents a workable alternative, its multi-step nature and lower overall yield render it less competitive. Route C, while academically interesting, is not practical for the dedicated synthesis of this specific intermediate.

References

  • Davoll, J., & Lowy, K. A. (1957). A Synthesis of 5-Chloro-6-ethoxypyrimidines. Journal of the American Chemical Society, 79(4), 872–876. [Link]

  • Google Patents. (1996). Process for the preparation of chloropyrimidines. (US5525724A).
  • Google Patents. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine. (CN114591250A).

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 5-Chloro-2-ethoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry, with 5-Chloro-2-ethoxypyrimidine serving as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The successful and efficient transformation of this substrate via cross-coupling reactions is highly dependent on the judicious selection of the catalytic system. This guide provides an in-depth comparison of the efficacy of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this compound, supported by experimental data from analogous systems to inform your catalyst selection and reaction optimization.

The Challenge: Activating the C5-Cl Bond

The primary hurdle in the catalytic functionalization of this compound is the relative inertness of the C-Cl bond compared to its heavier halogen counterparts (C-Br and C-I). The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energy, where the stronger C-Cl bond requires a more active catalyst to undergo the rate-determining oxidative addition step. Therefore, the choice of both the palladium precursor and, more critically, the ancillary ligand is paramount to achieving high yields and reaction efficiency.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. For a substrate like this compound, the key to success lies in employing a catalytic system capable of activating the C-Cl bond.

Catalyst System Comparison for Suzuki-Miyaura Coupling

While direct comparative studies on this compound are not extensively documented in readily available literature, data from structurally similar chloropyrimidines and other chloro-heterocycles provide valuable insights into catalyst performance. The most effective systems typically involve a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand.

Catalyst System (Precatalyst / Ligand)BaseSolvent SystemTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane / H₂O10012-2470-95[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10018~95[3]
Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane / H₂O10012~85[3]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O85-951870-90[2]

Expertise & Experience: The data strongly suggests that for challenging C-Cl bond couplings, modern Buchwald-type ligands such as XPhos and SPhos outperform traditional phosphine ligands like triphenylphosphine (PPh₃). The steric bulk and electron-donating properties of these biarylphosphine ligands facilitate the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition to the C-Cl bond. While Pd(PPh₃)₄ can be effective, it often requires higher catalyst loadings and longer reaction times. The choice of a strong base like potassium phosphate (K₃PO₄) is also critical for the efficiency of the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add this compound, Arylboronic Acid, and Base to a flame-dried Schlenk flask B Add Palladium Precatalyst and Ligand A->B 1. C Evacuate and backfill with inert gas (3x) B->C D Add degassed solvent C->D 2. E Heat to desired temperature and stir D->E 3. F Monitor reaction progress (TLC, LC-MS) E->F 4. G Cool to room temperature and quench F->G H Extract with organic solvent G->H 5. I Dry, filter, and concentrate H->I 6. J Purify by column chromatography I->J 7.

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with Pd₂(dba)₃ / XPhos
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To the flask, add the palladium precatalyst, such as Pd₂(dba)₃ (2 mol%), and the phosphine ligand, XPhos (4 mol%).[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Reaction: Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines.[4][5] Similar to the Suzuki coupling, the success of this reaction with this compound hinges on the use of a highly active catalyst.

Catalyst System Comparison for Buchwald-Hartwig Amination

For the C-N coupling of chloro-heteroarenes, bulky biarylphosphine ligands are generally required to achieve high efficacy.

Catalyst System (Precatalyst / Ligand)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / BINAPNaOtBuToluene808-1675-98[2]
Pd(OAc)₂ / XPhosK₂CO₃t-AmOH1103-2470-95[6]
[Pd(cinnamyl)Cl]₂ / Mor-DalPhosK₃PO₄H₂O801-4High[7]

Expertise & Experience: The choice of base is particularly critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine. The ligand also plays a crucial role in the rate of reductive elimination to form the C-N bond. While BINAP is effective, ligands like XPhos may offer broader substrate scope. The development of water-soluble catalysts, such as those employing Mor-DalPhos, represents a greener and often highly efficient alternative.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineComplex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ OxAdd->AmineComplex Amine Coordination (R₂NH) AmidoComplex L-Pd(II)(Ar)(NR₂) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination ArNR2 Ar-NR₂ (Product) AmidoComplex->ArNR2

Sources

Navigating the Halogen Landscape: A Comparative Guide to the Biological Performance of 5-Chloro-2-ethoxypyrimidine and its Bromo Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the subtle substitution of one halogen for another on a heterocyclic scaffold can dramatically alter biological activity. This guide provides a comprehensive comparison of the biological performance of 5-Chloro-2-ethoxypyrimidine and its counterpart, 5-Bromo-2-ethoxypyrimidine. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs and fundamental principles of medicinal chemistry to offer valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) of halogenated pyrimidines, we can extrapolate and predict how the choice between a chloro and a bromo substituent may influence efficacy, toxicity, and pharmacokinetics.

Introduction: The Significance of Halogenation in Pyrimidine-Based Drug Design

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, including essential components of nucleic acids and a wide array of therapeutic agents.[1] Chemical modifications to the pyrimidine scaffold are a common strategy to modulate the pharmacological properties of these compounds. Halogenation, in particular, is a powerful tool in medicinal chemistry. The introduction of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.[2]

The choice between chlorine and bromine at the 5-position of the 2-ethoxypyrimidine core is not arbitrary. While both are halogens, they possess distinct physicochemical properties that can lead to significant differences in biological outcomes.

PropertyChlorine (Cl)Bromine (Br)
Atomic Radius (Å) 0.991.14
Electronegativity (Pauling Scale) 3.162.96
Van der Waals Radius (Å) 1.751.85
Lipophilicity Contribution (π) +0.71+0.86

This table summarizes key physicochemical properties of chlorine and bromine that influence their effects in a biological system.

The larger size and slightly lower electronegativity of bromine compared to chlorine can affect bond lengths, bond angles, and the overall conformation of the molecule, potentially leading to altered binding affinity for a target protein. Furthermore, the higher lipophilicity of bromine can impact cell membrane permeability and distribution within the body.

cluster_chloro This compound cluster_bromo 5-Bromo-2-ethoxypyrimidine C1 C N2 N C1->N2 N1 N N1->C1 C2 C C3 C C2->C3 O O C2->O N2->C2 C4 C C3->C4 Cl Cl C3->Cl C4->N1 C5 CH2 O->C5 C6 CH3 C5->C6 C1_b C N2_b N C1_b->N2_b N1_b N N1_b->C1_b C2_b C C3_b C C2_b->C3_b O_b O C2_b->O_b N2_b->C2_b C4_b C C3_b->C4_b Br Br C3_b->Br C4_b->N1_b C5_b CH2 O_b->C5_b C6_b CH3 C5_b->C6_b

Caption: Chemical structures of this compound and 5-Bromo-2-ethoxypyrimidine.

Comparative Biological Performance: Insights from Analogous Compounds

While direct comparative data for the titular compounds is scarce, we can infer potential biological activities by examining studies on structurally similar 5-halo- and 2-alkoxypyrimidines.

Anticancer Activity

The pyrimidine scaffold is a common feature in many anticancer drugs.[3][4] The halogen at the 5-position can play a crucial role in the compound's mechanism of action and potency. Studies on various 5-bromopyrimidine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, a novel series of 5-bromo-pyrimidine analogs exhibited excellent anticancer activity, with some compounds being more potent than the reference drug Dasatinib.[2] Similarly, other research has highlighted the antitumor potential of fused pyrimidine structures.[3][4]

Conversely, 5-chloropyrimidine derivatives have also been investigated as potent anticancer agents. For example, a study on 5-chloro-4-((substituted phenyl)amino)pyrimidine-based histone deacetylase (HDAC) inhibitors showed significant antiproliferative activity against both hematological and solid tumor cell lines.[5]

Inference: Based on the available literature for analogous compounds, both this compound and 5-Bromo-2-ethoxypyrimidine have the potential to exhibit anticancer properties. The bromo-analog, due to its increased lipophilicity and potential for altered binding interactions, might display different potency and selectivity profiles compared to the chloro-analog.

Antimicrobial Activity

Pyrimidine derivatives are also a rich source of antimicrobial agents.[6][7] Halogenation has been shown to enhance the antimicrobial properties of these compounds. A study on novel bromo-pyrimidine analogs revealed that several compounds exhibited broad-spectrum antimicrobial activity.[2] Another study on pyranopyrimidine and pyranotriazolopyrimidine derivatives, some of which contained halo-phenyl substituents, also demonstrated variable degrees of antibacterial and antifungal activity.[8][9]

Inference: It is plausible that both compounds possess antimicrobial properties. The difference in the halogen may lead to variations in the spectrum of activity against different bacterial and fungal strains.

start Compound Synthesis & Characterization screening Initial Biological Screening Anticancer Antimicrobial start->screening sar Structure-Activity Relationship (SAR) Analysis screening:f0->sar screening:f1->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies In vivo efficacy Toxicology Pharmacokinetics lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Structure-Activity Relationship (SAR) and Mechanistic Considerations

The principles of SAR help rationalize how the change from a chlorine to a bromine atom can impact biological activity.[11][12]

  • Lipophilicity and Membrane Permeability: Bromine is more lipophilic than chlorine. This increased lipophilicity in 5-Bromo-2-ethoxypyrimidine could enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater efficacy. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Target Binding Interactions: The larger van der Waals radius of bromine compared to chlorine can lead to stronger van der Waals interactions with a hydrophobic pocket in a target protein. Conversely, the bulkier bromine atom might cause steric hindrance, preventing optimal binding. The difference in electronegativity can also affect the electronic properties of the pyrimidine ring, influencing hydrogen bonding and other electrostatic interactions with the target.

  • Metabolic Stability: The carbon-bromine bond is generally weaker than the carbon-chlorine bond, which could make 5-Bromo-2-ethoxypyrimidine more susceptible to metabolic degradation. This could result in a shorter half-life and reduced in vivo efficacy compared to its chloro analog.

Many pyrimidine derivatives exert their biological effects by inhibiting key enzymes such as kinases or by intercalating with DNA.[13] The specific mechanism of action for this compound and its bromo analog would need to be determined experimentally.

ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor kinase_domain Kinase Domain receptor->kinase_domain substrate Substrate Protein kinase_domain->substrate atp ATP atp->kinase_domain p_substrate Phosphorylated Substrate Protein substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream cell_response Cellular Response (e.g., Proliferation, Survival) downstream->cell_response inhibitor 5-Halopyrimidine Inhibitor inhibitor->kinase_domain Blocks ATP Binding

Caption: A simplified signaling pathway illustrating a potential mechanism of action for 5-halopyrimidine derivatives as kinase inhibitors.

Experimental Protocols

To empirically determine and compare the biological performance of this compound and its bromo analog, a series of standardized in vitro assays are required.

Synthesis of 5-Halogenated-2-ethoxypyrimidines

The synthesis of these compounds can be achieved through a multi-step process, often starting from a commercially available dihalopyrimidine. A general synthetic route is outlined below.

Protocol: Synthesis of 5-Bromo-2-ethoxypyrimidine (Illustrative)

  • Starting Material: 5-Bromo-2,4-dichloropyrimidine.

  • Reaction: To a solution of 5-bromo-2,4-dichloropyrimidine in ethanol, add a solution of sodium ethoxide in ethanol dropwise at 0 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2-ethoxypyrimidine.

A similar procedure can be adapted for the synthesis of this compound, starting from 2,5-dichloropyrimidine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 5-Bromo-2-ethoxypyrimidine for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare serial dilutions of this compound and 5-Bromo-2-ethoxypyrimidine in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

To definitively elucidate the comparative performance of these two molecules, further experimental studies are essential. Head-to-head in vitro and in vivo evaluations of their anticancer, antimicrobial, and other pharmacological properties, along with detailed pharmacokinetic and toxicological profiling, will be necessary to fully understand their therapeutic potential. This guide serves as a valuable starting point for researchers embarking on such investigations, providing a logical framework and key considerations for their experimental design.

References

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. Available at: [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. Available at: [Link]

  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Saudi Pharmaceutical Journal. Available at: [Link]

  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem.
  • Synthesis and Biological Activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine. PubMed. Available at: [Link]

  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. PubMed. Available at: [Link]

  • Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Oriental Journal of Chemistry.
  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives.
  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PubMed. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available at: [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. Available at: [Link]

  • Pharmacokinetics of E-5-(2-bromovinyl)-2'-deoxyuridine in mice. PubMed. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Pharmacokinetics of E-5-(2-Bromovinyl)-2′-Deoxyuridine in Mice. PMC. Available at: [Link]

  • SAFETY D
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PMC. Available at: [Link]

  • A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Deriv
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available at: [Link]

  • 5-Bromo-2-fluoropyrimidine. PubChem. Available at: [Link]

  • Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. PubMed. Available at: [Link]

  • A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Benchchem.
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Structure Activity Rel
  • SAFETY D
  • Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. PubMed. Available at: [Link]

  • 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells. PubMed. Available at: [Link]

  • In Vitro Bioactivity of 4-Chloro-6-(3-iodophenyl)
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports. Available at: [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Scientific Reports. Available at: [Link]

  • 5-Bromo-2-ethoxypyridine. Chemsrc.
  • 2-Chloro-5-fluoropyrimidine. PubChem. Available at: [Link]

  • 5-Bromo-2-chloropyrimidine. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 5-Bromo-2-chloropyrimidine. BLD Pharm.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. As a halogenated heterocyclic compound, 5-Chloro-2-ethoxypyrimidine demands a disposal protocol that is both rigorous and informed by its specific chemical properties. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from waste generation to final disposal, is handled with scientific diligence and an unwavering commitment to safety.

Hazard Profile and Essential Protective Measures

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous halogenated pyrimidines provide a reliable basis for risk assessment. These compounds are consistently classified as harmful if swallowed, causing significant skin and eye irritation or burns, and potentially causing respiratory irritation.[1][2][3][4] Therefore, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.

Table 1: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Safety glasses with side-shields (conforming to EN166) or chemical safety goggles. Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4][5]
Hand Chemical-resistant gloves (e.g., Nitrile rubber), inspected for integrity before use. Prevents direct skin contact, which can lead to irritation or chemical burns.[6] Proper glove removal technique must be used to avoid cross-contamination.
Body Laboratory coat. Provides a primary barrier against accidental spills and contamination of personal clothing.

| Respiratory | Use only in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | Minimizes the risk of inhaling vapors, which may cause respiratory tract irritation.[2][4][7] |

The Core Principle: Segregation of Halogenated Waste

The single most important operational step in disposing of this compound is its strict segregation as halogenated organic waste . This is not merely a bureaucratic requirement; it is a decision rooted in chemical and financial logic.

  • Causality of Segregation: Halogenated compounds cannot be disposed of via conventional methods for non-halogenated solvents. They require high-temperature incineration in specialized facilities equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like hydrogen chloride).[6] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the entire, much larger, quantity to be disposed of by this more complex and expensive method.[8][9] This can increase disposal costs by a factor of three or more.[8]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step logically follows the last, minimizing the risk of error or environmental release.

Step 1: Waste Collection at Point of Generation Immediately upon generation, all waste streams containing this compound must be collected. This includes:

  • Unused or expired pure compound.

  • Reaction mother liquors.

  • Contaminated solvents (e.g., from washing glassware).

  • Solid contaminated materials (e.g., filter paper, silica gel, used gloves, absorbent pads from spill cleanup).[6][8]

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a designated hazardous waste container that is chemically compatible with the waste and in good condition, with a tightly sealing screw cap.[9][10] The original chemical container is often the best choice for unused product.[9]

  • Affix a Hazardous Waste Tag: A "Hazardous Waste" tag must be completed and affixed to the container before the first drop of waste is added.[8][10]

  • Complete the Label: The label must be filled out completely and legibly.

    • Write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[10]

    • List all other constituents and their approximate percentages (e.g., "Methylene Chloride: 80%", "this compound: 20%").

    • Check all applicable hazard boxes (e.g., Flammable, Toxic, Corrosive).[8]

Step 3: Temporary Storage (Satellite Accumulation Area)

  • Designated Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Secondary Containment: The container should be placed within a secondary containment bin or tray to contain any potential leaks.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2][10] The container must remain closed at all times except when waste is actively being added.[10]

Step 4: Arranging for Professional Disposal

  • Do Not Overfill: When the waste container is approximately three-quarters full, request a waste collection.[8]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal contractor to arrange for pickup.[7]

  • Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the sink or into drains.[7]

Emergency Procedures: Spill and Exposure Management

Spill Response:

  • Evacuate and Ventilate: Immediately alert others in the area. Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Contain: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[8][11]

  • Collect: Carefully collect the absorbent material and contaminated debris into a suitable, sealable container for disposal as hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Label and Dispose: Label the spill cleanup waste as "Hazardous Waste" and manage it according to the protocol in Section 3.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7] Show the Safety Data Sheet to the attending physician.[7]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Collection cluster_2 Containerization & Labeling cluster_3 Temporary On-Site Storage cluster_4 Final Disposal gen This compound Waste Generated collect_liquid Collect Liquid Waste (e.g., solvents, mother liquor) gen->collect_liquid Segregate by phase collect_solid Collect Solid Waste (e.g., gloves, absorbent pads) gen->collect_solid Segregate by phase container Use Designated, Compatible Halogenated Waste Container collect_liquid->container collect_solid->container labeling Affix & Complete Hazardous Waste Tag (List all constituents) container->labeling Label BEFORE adding waste storage Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage Keep container closed disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal When container is 3/4 full

Caption: Disposal workflow for this compound.

References

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [https://www.temple.edu/ehrs/sites/ehrs/files/documents/Halogenated_Solvents_in_Laboratories_Guideline.pdf]([Link]_ Laboratories_Guideline.pdf)

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem, National Institutes of Health. [Link]

  • 4-Chloro-5-ethoxy-2-methylpyrimidine. PubChem, National Institutes of Health. [Link]

  • 5-Chloropyrimidine. PubChem, National Institutes of Health. [Link]

Sources

Navigating the Safe Handling of 5-Chloro-2-ethoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. 5-Chloro-2-ethoxypyrimidine, a substituted pyrimidine, presents a specific set of handling challenges that necessitate a comprehensive safety and operational plan. This guide provides essential, immediate, and procedural information for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research.

Understanding the Hazard Profile of this compound

Before any handling, it is crucial to internalize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with significant health risks.

Primary Hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4): Ingestion can lead to adverse health effects.[1][2]

  • Causes severe skin burns and eye damage (Skin corrosion, Category 1B; Serious eye damage, Category 1): Direct contact can cause serious and potentially irreversible damage to skin and eyes.

  • May cause an allergic skin reaction (Skin sensitization, Sub-category 1A): Repeated exposure may lead to sensitization, causing an allergic response upon subsequent contact.

This combination of corrosive and sensitizing properties underscores the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of appropriate PPE is not merely a checklist item but a critical, science-based decision to create an effective barrier between the researcher and the chemical.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Tight-sealing Safety Goggles & Face ShieldStandard safety glasses are insufficient. Tight-sealing goggles are required to protect against dust and potential splashes. A full-face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[3]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat is the minimum requirement. For procedures involving significant quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection.[3] Contaminated clothing must be removed immediately and washed before reuse.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorAll handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[1][3]

Step-by-Step Safe Handling Protocol

Adherence to a systematic workflow is paramount for minimizing risk. The following protocol outlines the essential steps for safely handling this compound from receipt to use.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A 1. Review SDS & Establish Emergency Plan B 2. Assemble & Inspect All Required PPE A->B C 3. Prepare & Verify Chemical Fume Hood B->C D 4. Transfer Compound Inside Fume Hood C->D Begin Handling E 5. Weigh Compound on Tared Weigh Paper D->E F 6. Dissolve or Use as Required in Reaction E->F G 7. Decontaminate Surfaces & Glassware F->G Complete Experiment H 8. Segregate & Label Chemical Waste G->H I 9. Dispose of Waste via Approved Channels H->I

Caption: A procedural workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation and Precaution:

    • Before opening the container, thoroughly review the Safety Data Sheet (SDS).

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1]

    • Verify that the chemical fume hood is functioning correctly.

  • Handling the Solid:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood.[1]

    • Avoid the generation of dust. Use a micro-spatula for transfers and handle the container gently.

    • Do not eat, drink, or smoke in the handling area.[2]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Management and Disposal Plan

Accidents can happen, and a pre-defined spill and disposal plan is a critical component of a safe laboratory environment.

Spill Response Protocol

Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Don Appropriate PPE Evacuate->Assess Contain Contain Spill with Inert Absorbent Material Assess->Contain Collect Carefully Collect Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Approved Channels Decontaminate->Dispose

Caption: A step-by-step protocol for responding to a this compound spill.

Key Actions:

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and inform the laboratory supervisor.

  • Control and Contain: For small spills, and only if trained to do so, use an inert absorbent material to contain the substance. Avoid raising dust. Do not let the product enter drains.

  • Collection and Cleaning: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Clean the affected area thoroughly.

Waste Disposal

Proper disposal of this compound and any contaminated materials is not only a matter of safety but also of environmental responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weigh paper, and absorbent materials, must be collected in a clearly labeled, sealed container.

  • Regulatory Compliance: The disposal of this chlorinated heterocyclic compound must be carried out through an approved waste disposal plant. Always adhere to local, state, and federal regulations for hazardous waste disposal.[5][6] Incineration at high temperatures is a common method for the destruction of chlorinated organic compounds.[7]

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely incorporate this compound into their workflows, fostering a culture of safety and scientific excellence.

References

  • GERPAC, Personal protective equipment for preparing toxic drugs. (URL: [Link])

  • Google Patents, US6222089B1 - Process for destroying chlorinated arom
  • Aussie Pharma Direct, What PPE Should You Wear for Radiation Protection?. (URL: [Link])

  • CBRN World, PERSONAL PROTECTIVE EQUIPMENT (PPE) IN CBRN INCIDENTS. (URL: [Link])

  • Scribd, Chlorine Waste Disposal Strategies. (URL: [Link])

  • Springer, Disposal of Chlorine-Containing Wastes. (URL: [Link])

  • ResearchGate, (PDF) Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (URL: [Link])

  • Vita-D-Chlor, Guidance Manual for the Disposal of Chlorinated Water. (URL: [Link])

  • Barrier Technologies, Types of Radiation PPE Used in Healthcare Settings. (URL: [Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.